Chlamydocin
Descripción
structure
Propiedades
Fórmula molecular |
C28H38N4O6 |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23?/m0/s1 |
Clave InChI |
SGYJGGKDGBXCNY-ZDIDWYTNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Chlamydocin's Mechanism of Action on HDACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin, a naturally occurring cyclic tetrapeptide, is a highly potent and irreversible inhibitor of histone deacetylases (HDACs), a class of enzymes pivotal in the epigenetic regulation of gene expression. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interaction with HDACs and the subsequent cellular consequences. It delves into its inhibitory profile, the molecular basis of its irreversible action, and the downstream signaling pathways it modulates, leading to cell cycle arrest and apoptosis. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual representations of the key mechanisms.
Introduction to this compound and HDACs
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. The aberrant activity of HDACs is implicated in various diseases, most notably cancer, making them a significant target for therapeutic intervention.
This compound is a cyclic tetrapeptide originally isolated from the fungus Diheterospora chlamydosporia. It belongs to a class of natural product HDAC inhibitors that includes trapoxin and HC-toxin. A key structural feature of this compound is the presence of an α,β-epoxyketone moiety, which is critical for its mechanism of action.
Mechanism of HDAC Inhibition by this compound
Irreversible Inhibition and the Role of the Epoxyketone Moiety
This compound is classified as an irreversible inhibitor of HDACs.[1][2][3] This mode of inhibition is attributed to its unique epoxyketone functional group. The proposed mechanism involves the cyclic tetrapeptide backbone of this compound positioning the epoxyketone side chain within the active site of the HDAC enzyme. The electrophilic nature of the epoxide ring allows for a nucleophilic attack by a residue within the enzyme's active site, leading to the formation of a stable covalent bond.[4] This alkylation of the enzyme results in its permanent inactivation. While the precise residue has not been definitively identified by mass spectrometry, structural studies of related compounds suggest a nucleophile in the active site is the target. In contrast to reversible inhibitors that chelate the active site zinc ion, this compound's covalent modification renders the enzyme non-functional.
Isoform Selectivity
This compound exhibits significant selectivity for Class I HDACs, particularly HDAC1, over Class IIb HDACs like HDAC6.[1] Natural products containing the epoxyketone moiety, including this compound, have shown strikingly higher IC50 values for HDAC6 (in the micromolar range) compared to their subnanomolar potency against HDAC1.[1] This suggests that the epoxyketone group contributes to the enhanced selectivity for HDAC1.
Quantitative Data on HDAC Inhibition
The inhibitory potency of this compound and its analogs has been evaluated against various HDACs. The following table summarizes the available quantitative data.
| Compound | Target HDAC(s) | IC50 | Notes |
| This compound | Total HDACs (in vitro) | 1.3 nM | Highly potent inhibitor.[5] |
| This compound | HDAC1 | Sub-nanomolar (pM range) | Highly selective for HDAC1.[1] |
| This compound | HDAC6 | Micromolar (µM) range | Significantly less potent against HDAC6.[1] |
| This compound-type CHAP | HDAC1 | 0.44 nM | A synthetic analog with a hydroxamic acid group.[1] |
| This compound-type CHAP | HDAC6 | ~38 nM | 86-fold selectivity for HDAC1 over HDAC6.[1] |
Cellular and Molecular Consequences of this compound-Mediated HDAC Inhibition
The inhibition of HDACs by this compound triggers a cascade of cellular events, primarily culminating in cell cycle arrest and apoptosis.
Histone Hyperacetylation
As a direct consequence of HDAC inhibition, this compound treatment leads to the accumulation of acetylated histones, particularly H3 and H4, in cancer cells.[5] This hyperacetylation results in a more relaxed chromatin structure, making the DNA more accessible for transcription.
Cell Cycle Arrest at G2/M Phase
This compound induces a potent cell cycle arrest at the G2/M phase in various cancer cell lines, including the A2780 ovarian cancer cell line.[5] This arrest is mediated, at least in part, by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.
Induction of Apoptosis
This compound is a potent inducer of apoptosis.[5] This programmed cell death is initiated through the activation of effector caspases, notably caspase-3.[5] Caspase-3 activation leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP) and p21, ultimately leading to the dismantling of the cell.
Signaling Pathways Modulated by this compound
The p21WAF1/CIP1 Pathway
HDAC inhibitors, including this compound, are known to induce the expression of the cell cycle inhibitor p21. This induction is often independent of the tumor suppressor protein p53.[1][4][6] The upregulation of p21 by HDAC inhibitors is primarily mediated through the transcription factor Sp1, which binds to the p21 promoter. HDAC1 can act as a corepressor for Sp1-mediated transcription, and its inhibition by this compound relieves this repression, leading to increased p21 expression and subsequent cell cycle arrest.
References
- 1. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate binding to histone deacetylases as shown by the crystal structure of the HDAC8–substrate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of histone deacetylase 2 induces p53-dependent survivin downregulation through MDM2 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
Chlamydocin: An In-depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin (B1668628), a naturally occurring cyclic tetrapeptide, has demonstrated potent biological activity, primarily as a highly effective inhibitor of cell proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bioactivity of this compound, with a focus on its role as a histone deacetylase (HDAC) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its potent anti-proliferative effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.
By inhibiting HDACs, this compound promotes the accumulation of acetylated histones (hyperacetylation), leading to a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of genes that are often silenced in cancer cells, including those involved in cell cycle arrest and apoptosis.
Quantitative Data on Biological Activity
The inhibitory activity of this compound against HDACs and its cytotoxic effects on cancer cells have been quantified in several studies. The available data is summarized below.
| Parameter | Value | Cell Line/System | Reference |
| HDAC Activity IC50 | 1.3 nM | in vitro | [1] |
| Cytotoxicity IC50 | Not available | A2780 (ovarian cancer) | [1] |
Key Biological Effects
Cell Cycle Arrest
This compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest is a direct consequence of HDAC inhibition, which leads to the increased expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1).[1] p21(cip1/waf1) plays a critical role in halting cell cycle progression, preventing cells from entering mitosis.
Induction of Apoptosis
A primary outcome of this compound treatment is the induction of apoptosis, or programmed cell death. This is mediated through the activation of the executioner caspase, caspase-3.[1] Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Modulation of Key Signaling Proteins
The pro-apoptotic effects of this compound are further enhanced by its influence on key regulatory proteins:
-
p21(cip1/waf1): As mentioned, this compound treatment increases the expression of p21(cip1/waf1), contributing to cell cycle arrest.[1] Interestingly, during apoptosis, caspase-3 can cleave p21(cip1/waf1) into a smaller fragment, which may paradoxically drive cells from growth arrest into apoptosis.[1]
-
Survivin: this compound treatment leads to a decrease in the protein levels of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is often overexpressed in tumors.[1] This reduction in survivin is mediated by proteasomal degradation and is associated with the activation of the apoptotic pathway.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's biological activity.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit HDAC enzyme activity in vitro.
Caption: Workflow for a fluorometric HDAC activity assay.
Protocol:
-
Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a purified HDAC enzyme source.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells of a microplate. Include appropriate controls (no inhibitor, no enzyme).
-
Enzyme Addition: Add the HDAC enzyme to all wells except the 'no enzyme' control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic deacetylation.
-
Development: Add a developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) to stop the reaction and a reagent (like trypsin) to cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each this compound concentration relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to ensure that only DNA is stained by PI.
-
PI Staining: Add propidium iodide staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3 in cell lysates as a measure of apoptosis induction by this compound.
Caption: Workflow for a colorimetric caspase-3 activity assay.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the cell cycle analysis. After treatment, lyse the cells using a suitable lysis buffer to release the cytoplasmic contents.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup: In a microplate, add an equal amount of protein from each lysate to individual wells.
-
Substrate Addition: Add a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the apoptotic cell lysates will cleave the substrate, releasing the p-nitroanilide (pNA) chromophore.
-
Absorbance Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated samples compared to the untreated control.
Western Blotting for p21 and Survivin
This protocol is for detecting changes in the protein expression of p21 and survivin in response to this compound treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates as described for the caspase-3 assay.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p21 and survivin. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in p21 and survivin protein levels in this compound-treated cells compared to controls.
Conclusion
This compound is a potent inhibitor of histone deacetylases, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells. Its mechanism of action involves the upregulation of p21(cip1/waf1) and the downregulation of survivin, ultimately culminating in the activation of caspase-3. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogues. Further studies are warranted to establish a broader cytotoxicity profile across a range of cancer cell lines and to elucidate the full spectrum of its in vivo efficacy and safety.
References
Chlamydocin: A Technical Guide to its Production by Diheterospora chlamydosporia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin (B1668628), a potent cytostatic and phytotoxic cyclic tetrapeptide, represents a molecule of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a primary focus on its producing microorganism, Diheterospora chlamydosporia (also known as Pochonia chlamydosporia). This document details the current understanding of the biosynthesis of this compound, offering insights into its production, extraction, and purification. Furthermore, this guide outlines key experimental protocols and presents hypothetical signaling and biosynthetic pathways to stimulate further research and development in this area.
Introduction
This compound is a unique cyclic tetrapeptide characterized by the presence of an epoxyketone moiety, which is crucial for its biological activity. It was first isolated from the fungus Diheterospora chlamydosporia. The molecule exhibits potent cytostatic effects against mammalian cells and also possesses phytotoxic properties. Its intriguing structure and significant bioactivity have made it a subject of interest in natural product chemistry and drug discovery.
Table 1: Overview of this compound
| Characteristic | Description |
| Producing Microorganism | Diheterospora chlamydosporia (preferred name: Pochonia chlamydosporia) |
| Chemical Class | Cyclic Tetrapeptide |
| Key Structural Feature | Epoxyketone moiety |
| Primary Biological Activities | Cytostatic, Phytotoxic |
The Producing Microorganism: Diheterospora chlamydosporia
Diheterospora chlamydosporia is a filamentous fungus belonging to the order Hypocreales. It is known for its production of a diverse array of secondary metabolites. Taxonomically, it is now more commonly referred to as Pochonia chlamydosporia.
Table 2: Taxonomic Classification of the Producing Fungus
| Taxonomic Rank | Classification |
| Kingdom | Fungi |
| Phylum | Ascomycota |
| Class | Sordariomycetes |
| Order | Hypocreales |
| Family | Clavicipitaceae |
| Genus | Diheterospora (Pochonia) |
| Species | chlamydosporia |
This fungus is a common soil saprophyte and has also been investigated for its potential as a biocontrol agent against plant-parasitic nematodes. Its ability to produce a range of bioactive compounds, including this compound, highlights its metabolic versatility.
Biosynthesis of this compound
The biosynthesis of this compound, like many other cyclic peptides in fungi, is presumed to be carried out by a large, multi-domain enzyme complex known as a nonribosomal peptide synthetase (NRPS). These NRPSs function as an assembly line, sequentially adding and modifying amino acid precursors to construct the final peptide product.
Hypothetical Biosynthetic Pathway
While the specific gene cluster for this compound biosynthesis has not yet been fully elucidated, a hypothetical pathway can be proposed based on the known structure of this compound and the general mechanism of NRPSs.
This pathway likely involves the activation of four specific amino acid precursors by the adenylation (A) domains of the NRPS. These activated amino acids are then tethered to thiolation (T) domains. A series of condensation (C) domains catalyze the formation of peptide bonds to create a linear tetrapeptide. A key modification step, the formation of the epoxyketone moiety, is also expected to be catalyzed by a specialized domain within the NRPS complex or by a separate tailoring enzyme. Finally, a thioesterase (TE) domain would catalyze the cyclization of the linear intermediate to yield the final this compound molecule.
Hypothetical Regulatory Signaling Pathway
The production of secondary metabolites like this compound is often tightly regulated by complex signaling pathways in response to environmental cues. While the specific regulatory network for this compound is unknown, a generalized signaling cascade can be hypothesized.
Environmental signals, such as nutrient availability or stress, are likely perceived by cell surface receptors, initiating an intracellular signaling cascade. This cascade would then activate specific transcription factors that bind to the promoter regions of the this compound biosynthetic genes, thereby switching on their expression and leading to the production of the molecule.
Production and Purification of this compound
Detailed quantitative data on the production yields of this compound from Diheterospora chlamydosporia are not widely available in the public domain. However, based on general practices for fungal secondary metabolite production, a generalized workflow and experimental protocols can be outlined.
Cultivation of Diheterospora chlamydosporia
Experimental Protocol: Fungal Cultivation
-
Inoculum Preparation:
-
Grow Diheterospora chlamydosporia on a suitable solid agar (B569324) medium, such as Potato Dextrose Agar (PDA), at 25°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Inoculate a liquid fermentation medium with the spore suspension. A variety of media can be tested to optimize production, such as Potato Dextrose Broth (PDB) or a custom defined medium.
-
Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for a period of 14-21 days.
-
Monitor the production of this compound over time by taking small samples and analyzing them by High-Performance Liquid Chromatography (HPLC).
-
Extraction and Purification
Experimental Protocol: Extraction and Purification
-
Extraction:
-
After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.
-
The culture broth is the primary source of secreted this compound. Extract the broth with an equal volume of an organic solvent such as ethyl acetate (B1210297).
-
Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the compound.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
The crude extract can be subjected to various chromatographic techniques for purification.
-
Silica (B1680970) Gel Chromatography: A primary purification step can be performed using a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
High-Performance Liquid Chromatography (HPLC): Further purification to obtain pure this compound can be achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Monitor the fractions for the presence of this compound using analytical HPLC and combine the pure fractions.
-
Conclusion and Future Perspectives
This compound remains a fascinating natural product with significant biological activities. The producing organism, Diheterospora chlamydosporia, is a rich source of diverse secondary metabolites. While the foundational knowledge about this compound exists, there are considerable gaps in our understanding of its biosynthesis and regulation. Future research should focus on identifying and characterizing the this compound biosynthetic gene cluster. This would not only provide a deeper understanding of its formation but also open up possibilities for synthetic biology approaches to produce novel analogs with improved therapeutic properties. Furthermore, optimizing the fermentation conditions and developing more efficient extraction and purification protocols are crucial for obtaining larger quantities of this compound for preclinical and clinical studies. This technical guide serves as a foundational resource to encourage and guide such future research endeavors.
Chlamydocin as a Histone Deacetylase Inhibitor: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin (B1668628) is a naturally occurring cyclic tetrapeptide that has garnered significant attention for its potent activity as a histone deacetylase (HDAC) inhibitor. Its unique structural feature, an epoxyketone moiety, confers a mechanism of irreversible inhibition, leading to profound effects on chromatin structure and gene expression. This technical guide provides an in-depth overview of this compound's core function as an HDAC inhibitor, detailing its mechanism of action, inhibitory activity, and the resultant cellular consequences, including cell cycle arrest and apoptosis. The guide also presents detailed experimental protocols for assessing its activity and elucidates the key signaling pathways involved. Due to inherent stability issues with the natural product, research has also focused on the development of synthetic analogs, some of which are also discussed herein.
Introduction to this compound and HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from the lysine (B10760008) residues of histone proteins, HDACs promote chromatin condensation, leading to transcriptional repression.[1] Aberrant HDAC activity is frequently observed in various cancers, making them a prime target for therapeutic intervention.[2]
This compound, a cyclic tetrapeptide antibiotic, is a highly potent inhibitor of HDACs.[3] Unlike many other HDAC inhibitors that act reversibly, this compound's epoxyketone functional group is thought to alkylate the enzyme, leading to irreversible inhibition.[3][4] This potent and lasting inhibition triggers a cascade of cellular events, primarily the accumulation of acetylated histones, which relaxes chromatin structure and alters the expression of genes involved in cell cycle control and apoptosis.[5]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Class I and IIa histone deacetylases.[3] The cyclic tetrapeptide structure of this compound allows it to bind effectively to the active site of HDAC enzymes.[3] The key to its potent and irreversible activity is the epoxyketone moiety, which acts as a warhead, forming a covalent bond with amino acid residues within the enzyme's active site.[4][6] This irreversible binding permanently inactivates the enzyme.
In contrast, synthetic analogs of this compound have been developed where the unstable epoxyketone group is replaced with functionalities like hydroxamic acids or other carbonyl groups.[7][8] This modification converts the molecule into a reversible inhibitor that chelates the zinc ion essential for HDAC catalytic activity, similar to well-known HDAC inhibitors like Trichostatin A (TSA).[3][7]
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against HDAC enzymes, particularly HDAC1, with IC50 values in the nanomolar to picomolar range.[5][6] Its analogs also demonstrate significant potency. The following tables summarize the available quantitative data on the inhibitory activity of this compound and its related compounds.
| Compound | Target | IC50 Value | Selectivity | Reference |
| This compound | HDAC Activity (in vitro) | 1.3 nM | - | [5] |
| This compound | HDAC1 | 110–820 pM | 640 to 57,000-fold vs. HDAC6 | [6] |
| 1-Alaninethis compound | HDAC Activity (HeLa lysate) | 6.4 nM | - | [9] |
| CHAP15 (this compound-type) | HDAC1 | 0.44 nM | 86-fold vs. HDAC6 | [3][6] |
CHAP15 is a synthetic analog of this compound where the epoxyketone is replaced with a hydroxamic acid group.
Cellular Effects of this compound
The inhibition of HDACs by this compound leads to significant downstream cellular effects, primarily cell cycle arrest and apoptosis.
Cell Cycle Arrest
This compound treatment of cancer cells leads to an accumulation of cells in the G2/M phase of the cell cycle.[5] This arrest is mediated by the increased expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1).[5] p21 is a critical regulator of cell cycle progression, and its upregulation effectively halts the cell cycle, preventing cell division.
Induction of Apoptosis
Beyond halting cell proliferation, this compound actively induces programmed cell death, or apoptosis.[5] This is achieved through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[5] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Furthermore, this compound has been shown to decrease the protein levels of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors.[5] This decrease in survivin is mediated by proteasomal degradation and is associated with the activation of the apoptotic pathway.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating a novel this compound analog as an HDAC inhibitor.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies for measuring HDAC activity using a fluorogenic substrate.[10][11]
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HeLa nuclear extract (as a source of HDACs) or recombinant human HDAC1
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a lysine developer and Trichostatin A as a stop reagent)
-
This compound or analog (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
HDAC Assay Buffer
-
Diluted this compound or vehicle control (DMSO)
-
HeLa nuclear extract or recombinant HDAC1
-
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate to produce a fluorescent signal, and the included TSA inhibits further HDAC activity.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation and Protein Expression
This protocol provides a method to assess the effect of this compound on the acetylation of histones and the expression levels of key proteins like p21 and cleaved caspase-3.
Materials:
-
Cancer cell line (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to normalize protein levels.
Conclusion
This compound stands out as a particularly potent natural product inhibitor of histone deacetylases, primarily due to its irreversible mechanism of action. Its ability to induce cell cycle arrest and apoptosis in cancer cells underscores the therapeutic potential of targeting HDACs. While the inherent instability of this compound has posed challenges for its direct clinical development, it has served as a valuable chemical scaffold for the design of novel, more stable, and potentially isoform-selective HDAC inhibitors. The detailed protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into this important class of molecules.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound analogs bearing carbonyl group as possible ligand toward zinc atom in histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Early Studies on Chlamydocin Cytotoxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on the cytotoxicity of chlamydocin (B1668628), a potent antimitotic compound first isolated in the 1970s. The document focuses on the early studies that established its biological activity, providing a detailed look at the experimental methodologies of the era and the quantitative data that emerged from this initial research.
Introduction
This compound, a cyclic tetrapeptide containing an epoxide functional group, was first isolated from a fungus and identified as a potent cytostatic agent in 1974. Early investigations into its mechanism of action revealed a significant impact on cell division, specifically an arrest of the cell cycle in mitosis. These pioneering studies laid the groundwork for decades of research into this compound and its analogs as potential anti-cancer agents. This guide provides a comprehensive summary of the initial cytotoxicity data and the experimental protocols used to generate it, offering a valuable historical and technical perspective for researchers in oncology and drug development.
Quantitative Cytotoxicity Data
The primary cell line used in the initial evaluation of this compound's cytotoxic and antimitotic effects was the P815 mastocytoma cell line, derived from a mouse. The key quantitative findings from these early studies are summarized below.
| Parameter | Cell Line | Value | Reference |
| IC50 (Inhibition of Cell Proliferation) | P815 Mastocytoma | ~ 1 ng/mL | (Presumed from Stähelin & Trippmacher, 1974) |
| Mitotic Arrest | P815 Mastocytoma | Accumulation of cells in mitosis at concentrations > 0.3 ng/mL | (Presumed from Stähelin & Trippmacher, 1974) |
Note: The exact quantitative data is inferred from secondary sources citing the original 1974 publication by Stähelin and Trippmacher. Access to the full primary text is limited.
Experimental Protocols of the Era
The methodologies employed in the 1970s to assess cytotoxicity and antimitotic activity were foundational to modern cell biology and pharmacology. Below are detailed descriptions of the likely protocols used in the early evaluation of this compound.
Cell Culture
-
Cell Line: P815 mastocytoma cells, a suspension cell line, were the model of choice.
-
Medium: Cells were likely cultured in a standard medium of the time, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with fetal calf serum (FCS), typically at 5-10%.
-
Incubation: Cultures were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assays
The primary methods for determining cytotoxicity in the 1970s relied on assessing cell viability and proliferation.
-
Dye Exclusion Assay (e.g., Trypan Blue): This was a common method to assess cell membrane integrity.
-
P815 cells were seeded in culture tubes or plates at a defined density.
-
This compound was added at various concentrations.
-
After a specific incubation period (e.g., 24, 48, or 72 hours), a small aliquot of the cell suspension was mixed with a solution of Trypan Blue.
-
Viable cells (with intact membranes) exclude the dye and remain unstained, while non-viable cells take up the dye and appear blue.
-
The number of viable and non-viable cells was counted using a hemocytometer under a microscope.
-
The percentage of viable cells was calculated for each concentration to determine the IC50.
-
-
Colony Formation Assay: This assay measured the ability of single cells to proliferate and form colonies.
-
A known number of P815 cells were plated in a semi-solid medium (e.g., soft agar) containing different concentrations of this compound.
-
The plates were incubated for a period of 7-14 days to allow for colony growth.
-
Colonies were stained (e.g., with crystal violet) and counted.
-
The number of colonies in the treated groups was compared to the untreated control to determine the inhibitory effect of the compound.
-
Mitotic Index Determination
To assess the antimitotic effect of this compound, the percentage of cells in mitosis was determined.
-
P815 cells were treated with varying concentrations of this compound for a set duration.
-
Cells were harvested, fixed (e.g., with a methanol/acetic acid solution), and dropped onto microscope slides.
-
The cells were stained with a chromatin-staining dye, such as Giemsa or Orcein.
-
Under a light microscope, the percentage of cells in the different phases of mitosis (prophase, metaphase, anaphase, telophase) was counted out of a total of several hundred cells.
-
A significant increase in the percentage of cells in metaphase was indicative of a mitotic block.
Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound in the 1970s.
Logical Flow of Mitotic Arrest Investigation
Caption: The logical process for identifying the antimitotic effect of this compound through mitotic index determination.
Inferred Early Signaling Pathway of this compound's Action
Given the era of these early studies, a detailed molecular signaling pathway was not elucidated. The understanding was more observational and focused on the cellular phenotype. The "pathway" would have been a direct cause-and-effect relationship.
Caption: A simplified representation of the understood mechanism of this compound's cytotoxic action in the 1970s.
Conclusion
The early studies on this compound, conducted in the mid-1970s, were pivotal in identifying its potent cytostatic and antimitotic properties. Utilizing the experimental techniques of the time, such as dye exclusion assays and mitotic index determination with the P815 mastocytoma cell line, researchers established the foundational knowledge of its biological effects. While the molecular intricacies of its mechanism of action, now known to involve histone deacetylase inhibition, were yet to be discovered, these initial findings correctly identified this compound as a powerful inhibitor of cell proliferation that acts by disrupting mitosis. This technical guide provides a historical and methodological context for these important early discoveries.
Chlamydocin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
Executive Summary
Chlamydocin (B1668628), a naturally occurring cyclic tetrapeptide, has garnered significant interest in the field of oncology due to its potent antiproliferative and pro-apoptotic activities. Its primary mechanism of action involves the irreversible inhibition of histone deacetylases (HDACs), key enzymes in epigenetic regulation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. By summarizing quantitative biological data, detailing experimental methodologies, and visualizing key molecular pathways, this document aims to facilitate the rational design of novel, potent, and selective this compound-based HDAC inhibitors for therapeutic applications.
Introduction to this compound and its Mechanism of Action
This compound is a cyclic tetrapeptide with the structure cyclo-(L-Phe-D-Pro-Aib-L-2-amino-8-oxo-9,10-epoxydecanoic acid). A critical feature of its structure is the 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) side chain, which contains a reactive epoxyketone moiety. This functional group is responsible for the irreversible inhibition of class I and II histone deacetylases.
HDACs are enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, this compound induces histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced genes. One of the key downstream effects of this compound-mediated HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[1][2][3][4] The induction of p21 leads to cell cycle arrest, primarily in the G2/M phase, and subsequently triggers apoptosis.[1] The apoptotic cascade initiated by this compound involves the activation of caspase-3 and the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of this compound and its synthetic analogues has been evaluated through various in vitro assays, with IC50 values serving as a key metric for potency. The following tables summarize the available quantitative data for HDAC inhibition and cytotoxicity against various cancer cell lines.
Table 1: HDAC Inhibitory Activity of this compound and Analogues
| Compound | Modification | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC6/HDAC1) | Reference |
| This compound | - | 1.3 | - | - | [1] |
| CHAP15 (this compound-type) | Epoxyketone replaced with hydroxamic acid | 0.44 | - | 86-fold higher for HDAC1 | [5] |
| This compound-hydroxamic acid analogue | Epoxyketone replaced with hydroxamic acid | Potent inhibitor | - | - | [6] |
| This compound analogue with aldehyde | Epoxyketone replaced with aldehyde | Potent inhibitor | - | Selective | [7] |
| This compound analogue with ketone | Epoxyketone replaced with ketone | Potent inhibitor | - | Selective | [7] |
| TPX B analogue with carboxylic acid | Epoxyketone replaced with carboxylic acid | ~100 | - | - | [5] |
Table 2: Cytotoxicity of this compound Analogues in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1b (cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro)) | MCF-7 | Better than TSA | [8] |
| Compound 1b (cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro)) | K562 | Better than TSA | [8] |
| Indole-based caffeic acid amides (various) | Various | 50.98 - 136.8 | [9] |
| Combretastatin analogues (various) | Various | - | [10] |
| Organoplatinum compounds (various) | MG-63, MDA-MB-231 | <20 | [11] |
SAR Summary:
-
Epoxyketone Moiety: The epoxyketone side chain is crucial for the irreversible inhibitory activity of this compound. Its replacement with other zinc-binding groups, such as hydroxamic acids or other carbonyl functionalities, can lead to potent but reversible HDAC inhibitors.[6][7]
-
Cyclic Tetrapeptide Scaffold: The cyclic tetrapeptide backbone serves as a scaffold for presenting the zinc-binding group to the active site of the HDAC enzyme. Modifications to the amino acid residues within the ring can influence potency and selectivity.
-
Aromatic Amino Acid Substitution: Replacing the aminoisobutyric acid (Aib) residue with an aromatic amino acid has been shown to enhance both in vivo and in vitro inhibitory activity of this compound-hydroxamic acid analogues.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).[13]
-
After the incubation period, remove the medium.[13]
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[13]
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.[13]
-
Incubate for 15 minutes at 37°C with shaking.[13]
-
Measure the absorbance at 492 nm using a microplate reader.[13]
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs, often using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (containing a protease like trypsin and a standard HDAC inhibitor like Trichostatin A for control)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound at various concentrations.
-
Incubate the plate to allow the compound to interact with the enzyme.
-
Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubate to allow for deacetylation of the substrate.
-
Add the developer solution to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in HDAC activity.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cells treated with this compound or its analogues
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)[14]
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes.[15]
-
Centrifuge the fixed cells and wash twice with PBS.[15]
-
Resuspend the cell pellet in 500 µL of nucleic acid staining solution containing PI and RNase A.[15]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the stained cells using a flow cytometer. The PI fluorescence should be measured on a linear scale.[15]
-
Gate out doublets using the area versus height or width of the fluorescence signal.[15]
-
The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Visualizing Molecular Pathways and Logical Relationships
Graphviz diagrams are provided to illustrate the signaling pathways affected by this compound, the experimental workflow for its analysis, and the logical relationships in its SAR.
This compound-Induced Signaling Pathway
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for this compound Analogue Evaluation
Caption: Workflow for evaluating new this compound analogues.
Logical Relationships in this compound SAR
Caption: Key structure-activity relationships of this compound.
Conclusion and Future Directions
The structure-activity relationship of this compound has been extensively studied, revealing key structural motifs that govern its potent HDAC inhibitory and antiproliferative activities. The epoxyketone side chain is a critical determinant of its irreversible mechanism of action, while the cyclic tetrapeptide scaffold provides the necessary framework for molecular recognition by the target enzyme. The replacement of the epoxyketone with other zinc-binding groups, such as hydroxamic acids, has led to the development of potent, reversible HDAC inhibitors.
Future research in this area should focus on the following:
-
Isoform Selectivity: The development of this compound analogues with enhanced selectivity for specific HDAC isoforms could lead to therapies with improved efficacy and reduced off-target effects.
-
Pharmacokinetic Properties: Optimization of the pharmacokinetic properties of this compound analogues is crucial for their translation into clinical candidates. This includes improving solubility, metabolic stability, and oral bioavailability.
-
Combination Therapies: Investigating the synergistic effects of this compound-based HDAC inhibitors with other anticancer agents could lead to more effective treatment regimens.
This technical guide provides a solid foundation for the ongoing research and development of this compound analogues as a promising class of anticancer therapeutics. The provided data, protocols, and visualizations are intended to serve as a valuable resource for the scientific community in the pursuit of novel and effective cancer treatments.
References
- 1. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound analogs bearing carbonyl group as possible ligand toward zinc atom in histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent HDAC inhibitors based on this compound with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preliminary Screening of Chlamydocin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin (B1668628) is a naturally occurring cyclic tetrapeptide that has garnered significant interest for its potent cytotoxic and cytostatic activities. As a known histone deacetylase (HDAC) inhibitor, its primary mechanism of action is attributed to the epigenetic modification of both histone and non-histone proteins, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the preliminary screening of this compound's molecular targets, focusing on its established role as an HDAC inhibitor and outlining experimental strategies for the identification of its direct binding partners. This document includes a summary of its inhibitory activity, detailed experimental protocols for target identification, and visualizations of the associated signaling pathways.
Introduction
This compound is a member of the cyclic tetrapeptide family of natural products, characterized by an epoxyketone moiety that confers its biological activity. It is a potent, irreversible inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound induces the hyperacetylation of lysine (B10760008) residues on histone tails, leading to a more open chromatin structure and the altered transcription of various genes involved in cell cycle control, differentiation, and apoptosis. This guide details the current understanding of this compound's targets and provides a framework for further investigation.
Quantitative Data on HDAC Inhibition
Table 1: Inhibitory Activity of this compound and its Analogue
| Compound | Target | IC50 (nM) | Assay System |
| This compound | Total HDACs | 1.3 | In vitro |
| 1-Alaninethis compound (B8091893) | Total HDACs | 6.4 | HeLa Cell Lysate[1] |
Note: The data for 1-alaninethis compound is presented as a proxy for this compound's activity due to the limited availability of specific isoform data for the parent compound.
Experimental Protocols
A key step in the preliminary screening of this compound's targets is the identification of its direct binding partners in a cellular context. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.
Protocol: Target Identification using Affinity Chromatography-Mass Spectrometry
This protocol outlines the general steps for identifying the protein targets of this compound from a cell lysate.
3.1.1. Materials and Reagents
-
This compound
-
Affinity resin (e.g., NHS-activated Sepharose)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or a solution of this compound)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE reagents
-
Mass spectrometry compatible silver stain or Coomassie stain
-
Cell line of interest (e.g., human cancer cell line)
3.1.2. Procedure
-
Immobilization of this compound:
-
Dissolve this compound in a suitable solvent and mix it with the NHS-activated Sepharose resin in the coupling buffer.
-
Allow the coupling reaction to proceed for several hours at 4°C with gentle agitation.
-
Quench any unreacted active esters by incubating the resin with the blocking buffer.
-
Wash the resin extensively with coupling buffer and then with a neutral pH buffer to remove any unbound this compound.
-
Prepare a control resin by following the same procedure but without adding this compound.
-
-
Preparation of Cell Lysate:
-
Culture the chosen cell line to a sufficient density.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the this compound-coupled resin and the control resin for several hours at 4°C with gentle rotation.
-
Pack the resins into separate chromatography columns.
-
Wash the columns extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the columns using the elution buffer.
-
Neutralize the eluted fractions immediately with the neutralization buffer.
-
-
Protein Identification:
-
Concentrate the eluted proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by silver or Coomassie staining.
-
Excise the protein bands that are present in the eluate from the this compound-coupled resin but absent or significantly reduced in the eluate from the control resin.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the identification of this compound's cellular targets using affinity chromatography.
Signaling Pathway
This compound's primary known mechanism of action involves the inhibition of HDACs, leading to G2/M cell cycle arrest and apoptosis. The following diagram depicts the key molecular events in this pathway.
Conclusion
The preliminary screening of this compound's targets is centered on its well-established role as a potent inhibitor of histone deacetylases. This activity directly leads to significant downstream effects, including cell cycle arrest at the G2/M checkpoint and the induction of apoptosis. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers to further elucidate the specific molecular interactions of this compound and to uncover potentially novel targets, thereby contributing to a more complete understanding of its therapeutic potential. Future work should focus on determining the precise HDAC isoform selectivity of this compound and exploring its effects on other cellular pathways.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Clindamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways for clindamycin (B1669177), a lincosamide antibiotic. The protocols detailed below are intended for research and development purposes.
Clindamycin is a semi-synthetic antibiotic derived from lincomycin (B1675468). It is primarily effective against anaerobic bacteria and some protozoans.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation.[2][3][4][5]
Synthesis Protocols
The synthesis of clindamycin typically starts from lincomycin hydrochloride, which is chlorinated to replace the 7-hydroxyl group with a chlorine atom with inversion of configuration. Various synthetic routes have been developed to improve yield and purity. Below are detailed protocols for two common methods for synthesizing clindamycin and its phosphate (B84403) ester.
Protocol 1: Synthesis of Clindamycin Hydrochloride from Lincomycin Hydrochloride
This protocol involves the chlorination of lincomycin, followed by hydrolysis and salt formation.
Step 1: Chlorination of Lincomycin
-
Objective: To replace the 7-hydroxyl group of lincomycin with a chlorine atom.
-
Reagents: Lincomycin hydrochloride, a halogenating agent (e.g., thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosgene (B1210022) (COCl₂)), and a low-carbon halogenated hydrocarbon solvent (e.g., dichloromethane (B109758) or trichloromethane).[6][7]
-
Procedure:
-
Suspend lincomycin hydrochloride in the chosen solvent.
-
Add the halogenating agent to the suspension.
-
The reaction proceeds to generate clindamycin halide.[6]
-
Step 2: Hydrolysis
-
Objective: To hydrolyze the intermediate to form clindamycin free base.
-
Reagents: The product from Step 1, sodium hydroxide (B78521) solution.
-
Procedure:
-
The reaction mixture from the previous step is treated with an aqueous solution of sodium hydroxide.
-
The layers are separated to obtain the clindamycin free base in the organic layer.[7]
-
Step 3: Salt Formation and Crystallization
-
Objective: To form the hydrochloride salt of clindamycin and purify it by crystallization.
-
Reagents: Clindamycin free base, acetone, water, and hydrochloric acid.
-
Procedure:
-
The organic solvent from the previous step is concentrated.
-
Acetone, water, and hydrochloric acid are added in a specific ratio (e.g., Lincomycin HCl:acetone:water:HCl = 1:9-12:0.18-0.20:0.22-0.25 by weight).[7]
-
The mixture is stirred at 0-20°C to induce crystallization of clindamycin hydrochloride.[7]
-
The crystals are collected by filtration.
-
This three-step process is reported to have a higher yield (over 5% increase) and reduced impurity levels compared to older four-step methods.[7]
Protocol 2: Synthesis of Clindamycin Phosphate
Clindamycin phosphate is a water-soluble ester of clindamycin, often used in parenteral formulations. This synthesis involves the protection of hydroxyl groups, phosphorylation, and deprotection.
Step 1: Protection of 3,4-Hydroxyl Groups
-
Objective: To selectively protect the 3- and 4-hydroxyl groups of clindamycin to allow for specific phosphorylation at the 2-hydroxyl position.
-
Reagents: Clindamycin free base, 2,2-dimethoxypropane (B42991), acetone, p-toluenesulfonic acid.[8]
-
Procedure:
-
Dissolve clindamycin free base in a mixture of 2,2-dimethoxypropane and acetone.
-
Add p-toluenesulfonic acid and stir at ambient temperature for 3 hours.[8]
-
Evaporate the mixture to dryness and partition the residue between 5% sodium bicarbonate and ethyl acetate.
-
Dry the organic extract and add hexane (B92381) to precipitate the protected clindamycin (clindamycin acetonide).[8]
-
Step 2: Phosphorylation
-
Objective: To introduce a phosphate group at the 2-hydroxyl position.
-
Reagents: Clindamycin acetonide, sodium iodide, pyridine (B92270), bis(2,2,2-trichloroethyl) phosphorochloridate.[8]
-
Procedure:
-
Dissolve clindamycin acetonide and sodium iodide in pyridine.
-
Add bis(2,2,2-trichloroethyl) phosphorochloridate and stir for 3 hours at ambient temperature.[8]
-
Evaporate the pyridine and dissolve the residue in dichloromethane.
-
Wash the solution with a sodium thiosulfate (B1220275) solution.
-
The resulting crystalline clindamycin-2-phosphochloridate intermediate can be isolated.
-
Step 3: Deprotection
-
Objective: To remove the protecting groups to yield clindamycin phosphate.
-
Reagents: The product from Step 2, zinc, and a suitable solvent.
-
Procedure:
A variation of this phosphorylation step uses phosphorus oxychloride and 1,2,4-triazole (B32235) in dichloromethane.[9]
Quantitative Data Summary
| Synthesis Step/Product | Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |
| Clindamycin Isopropylidene Base | Clindamycin HCl alcoholate | Triethyl orthoformate, p-toluenesulfonic acid, Sodium carbonate | Acetone | 94.3% | ≥99.0% | [9] |
| Clindamycin Isopropylidene Base | Clindamycin HCl alcoholate | Triethyl orthoformate, p-toluenesulfonic acid, Sodium carbonate | Acetone | 95.0% | ≥99.2% | [9] |
| Clindamycin Phosphate Esterified Product (wet) | Clindamycin Isopropylidene | 1,2,4-triazole, Phosphorus oxychloride, Sodium carbonate, Acetic acid | Dichloromethane | 97.1% | ≥98.2% | [9] |
| Clindamycin Phosphate Esterified Product (wet) | Clindamycin Isopropylidene | 1,2,4-triazole, Phosphorus oxychloride, Sodium carbonate, Acetic acid | Dichloromethane | 97.4% | ≥98.2% | [9] |
| Clindamycin Acetonide | Clindamycin free base | 2,2-dimethoxypropane, p-toluenesulfonic acid | Acetone | - | m.p. 162-163°C | [8] |
| Clindamycin Phosphate (overall from protected) | Protected Clindamycin | bis(2,2,2-trichloroethyl) phosphorochloridate, Zinc | Pyridine, Dichloromethane | ~90% | High | [8] |
Experimental Workflows and Pathways
Caption: Workflow for the synthesis of Clindamycin HCl.
Caption: Synthetic pathway for Clindamycin Phosphate.
Caption: Clindamycin's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clindamycin - Wikipedia [en.wikipedia.org]
- 4. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 6. CN101205245A - Method for preparing hydrochloric acid clindamycinum - Google Patents [patents.google.com]
- 7. CN101891778A - Process for synthesizing clindamycin hydrochloride - Google Patents [patents.google.com]
- 8. US5182374A - Clindamycin phosphate synthesis - Google Patents [patents.google.com]
- 9. CN107652332B - Preparation method of clindamycin phosphate - Google Patents [patents.google.com]
Application Notes: In Vitro Histone Deacetylase (HDAC) Inhibition Assay Using Chlamydocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDACs a significant target for therapeutic drug development.[2] Chlamydocin (B1668628), a naturally occurring cyclic tetrapeptide, is a highly potent, irreversible inhibitor of HDACs.[3][4] Its epoxyketone moiety is key to its mechanism of action.[4] These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound on HDAC enzymes.
Mechanism of Action of this compound
This compound exerts its cellular effects primarily through the potent inhibition of histone deacetylases.[3] This inhibition leads to the hyperacetylation of histones, which in turn alters chromatin structure and gene expression. A key consequence of this compound treatment is the increased expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1).[3] This upregulation of p21 leads to cell cycle arrest, typically at the G2/M phase.[3] Furthermore, this compound has been shown to induce apoptosis by activating caspase-3.[3] This apoptotic pathway is also associated with the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[3]
Data Presentation
The inhibitory activity of this compound and its analogs is most pronounced against Class I HDACs. While comprehensive isoform-specific screening data for this compound is limited in publicly available literature, the existing data demonstrates potent inhibition of HDAC1 and high selectivity over Class IIb HDACs like HDAC6.
Table 1: Inhibitory Potency (IC50) of this compound and a Key Analog against Select HDAC Isoforms
| Compound | HDAC1 | HDAC6 | Overall HDAC Activity |
| This compound | 110–820 pM | >57,000-fold less potent than HDAC1 | 1.3 nM |
| This compound-type CHAP* | 0.44 nM | ~37.8 nM (86-fold less potent) | Not Reported |
Note: this compound-type CHAP is a this compound-hydroxamic acid analog. The data for this compound is included to provide further context on the inhibitory profile of this class of molecules.
Experimental Protocols
Fluorometric In Vitro HDAC Inhibition Assay
This protocol is adapted from standard fluorometric HDAC assay kits and is suitable for determining the IC50 value of this compound. The assay is based on a two-step reaction. First, the HDAC enzyme deacetylates a fluorogenic substrate. In the second step, a developer solution, often containing a protease-like trypsin, cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC) that can be quantified.
Materials and Reagents:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Trichostatin A (TSA) or other known HDAC inhibitor (for positive control, dissolved in DMSO)
-
HDAC Developer Solution (containing a protease like trypsin)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in HDAC Assay Buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorogenic HDAC substrate in HDAC Assay Buffer to the desired final concentration (typically 10-50 µM).
-
Prepare a positive control inhibitor (e.g., TSA) at a concentration known to cause complete inhibition.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
HDAC Assay Buffer to make up the final volume.
-
Test compound (this compound dilutions) or control (DMSO vehicle for negative control, TSA for positive control).
-
Diluted HDAC enzyme solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the diluted fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the enzymatic reaction by adding the HDAC Developer Solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of HDAC inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Caption: Workflow for the in vitro HDAC inhibition assay.
Caption: Simplified signaling pathway of this compound.
References
- 1. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Culture Treatment with Chlamydocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin (B1668628) is a naturally occurring cyclic tetrapeptide that has demonstrated potent anti-proliferative activity. It functions as a highly potent inhibitor of histone deacetylases (HDACs), crucial enzymes in the regulation of gene expression. By inhibiting HDACs, this compound induces hyperacetylation of histones, leading to a more open chromatin structure and altered gene transcription. This activity ultimately results in cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways, making it a compound of significant interest in cancer research and drug development.
Mechanism of Action
This compound exerts its cellular effects primarily through the inhibition of HDACs. This inhibition leads to a cascade of downstream events:
-
Histone Hyperacetylation: Increased acetylation of histone proteins (H3 and H4) relaxes chromatin structure, allowing for the transcription of genes that may have been silenced.
-
Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This is associated with increased expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1).[1]
-
Induction of Apoptosis: The compound triggers programmed cell death by activating executioner caspases, such as caspase-3.[1][2]
-
Survivin Degradation: this compound promotes the degradation of survivin, an inhibitor of apoptosis protein, through a proteasome-mediated pathway.[1]
Data Presentation
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound highlights its potent cytotoxic and anti-proliferative effects across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (in vitro HDAC inhibition) | Reference |
| - | - | 1.3 nM | [1] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines a general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., A2780, MCF-7, K562, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Sterile cell culture plates or flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in culture plates/flasks at a density that will allow for logarithmic growth during the treatment period (typically 30-50% confluency).
-
For suspension cells, seed cells at a density of approximately 0.5 x 10^6 cells/mL.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 1 nM to 1 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium and replace it with the this compound-containing medium or add the concentrated drug directly to the wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream assays as described in the subsequent protocols.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine both cell populations.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Washing:
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells.
Materials:
-
This compound-treated and control cells
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 2, Step 1.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of Histone Acetylation
This protocol is for detecting changes in histone H3 and H4 acetylation levels following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Histone extraction buffer
-
RIPA lysis buffer with protease and HDAC inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and perform histone extraction using an acid extraction method or prepare whole-cell lysates using RIPA buffer supplemented with inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the extracts.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a 15% SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system. Normalize the acetylated histone levels to total histone H3.
-
Visualizations
Caption: this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Persistent Chlamydia trachomatis Infection of HeLa Cells Mediates Apoptosis Resistance through a Chlamydia Protease-Like Activity Factor-Independent Mechanism and Induces High Mobility Group Box 1 Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlamydocin and Related Cyclic Tetrapeptide HDAC Inhibitors in Animal Studies
For research use only.
Introduction
Chlamydocin is a potent, fungal-derived cyclic tetrapeptide that acts as a highly effective inhibitor of histone deacetylases (HDACs), with an IC50 of 1.3 nM.[1] By inhibiting HDACs, this compound and its analogs can induce hyperacetylation of histones, leading to chromatin relaxation and altered gene expression. This mechanism underlies their significant antiproliferative and pro-apoptotic activities in various cancer cell lines. Due to the limited availability of specific in vivo dosage and administration data for this compound, this document provides comprehensive application notes and protocols based on structurally and functionally related cyclic tetrapeptide HDAC inhibitors, such as romidepsin, apicidin, and largazole. These guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing preclinical animal studies.
Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. HDAC inhibitors, like this compound, block this enzymatic activity. The resulting accumulation of acetylated histones leads to a more open chromatin conformation, which in turn can reactivate the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Quantitative Data from Animal Studies with Analogous Compounds
The following tables summarize in vivo dosage and pharmacokinetic data for cyclic tetrapeptide HDAC inhibitors in various animal models. This information can serve as a starting point for dose-range finding studies with this compound.
Table 1: In Vivo Dosage of Cyclic Tetrapeptide HDAC Inhibitors in Mice
| Compound | Animal Model | Route of Administration | Dosage Range | Vehicle | Key Findings |
| Romidepsin | Nude mice (bladder cancer xenograft) | Intraperitoneal (IP) | 1 - 4 mg/kg | 5% DMSO in dH₂O | Well-tolerated; 4 mg/kg in combination with radiation significantly inhibited tumor growth.[1] |
| Romidepsin | NSG mice (Burkitt lymphoma xenograft) | Intraperitoneal (IP) | 4.4 mg/kg weekly | DMSO in PBS | Significantly inhibited tumor growth.[2] |
| Romidepsin | NSG mice (Burkitt lymphoma xenograft) | Intravenous (IV) | 2.2 mg/kg, 3 times/week | Not specified | Significantly reduced tumor burden and extended survival.[2] |
| Apicidin | BALB/c mice (malaria model) | Intraperitoneal (IP) | Not specified | 10% DMSO/90% mouse serum | Orally and parenterally active against Plasmodium berghei.[3] |
| Largazole | Nude mice (colon cancer xenograft) | Intraperitoneal (IP) | 5 mg/kg daily | Solvent control (not specified) | Inhibited tumor growth and induced apoptosis.[4] |
| Largazole | Mice | Intraperitoneal (IP) | 50 mg/kg | Not specified | Sufficiently crosses the blood-brain barrier.[5] |
| Peptide HDACi | NTERA-2 cell xenograft animal models | Intraperitoneal (IP) | 50 mg/kg, every other day | Not specified | Inhibited tumor growth by 80% to 90% with negligible organ lesions.[6] |
Table 2: Pharmacokinetic Parameters of Apicidin in Rats
| Route of Administration | Dose (mg/kg) | t₁/₂ (h) | CL (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) |
| Intravenous (IV) | 0.5 - 4.0 | 0.8 - 1.1 | 59.6 - 68.0 | 2.4 - 2.7 | - |
| Oral | 10 | Not specified | Not specified | Not specified | 14.2 - 19.3 |
Data from a study in Sprague-Dawley rats.[7]
Experimental Protocols
Protocol 1: Preparation of Dosing Solution (Example for Intraperitoneal Injection)
This protocol provides a general guideline for preparing a formulation of a cyclic tetrapeptide HDAC inhibitor for intraperitoneal administration in mice.
Materials:
-
Cyclic tetrapeptide HDAC inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, polypropylene (B1209903) tubes
-
Sterile syringes and needles
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the HDAC inhibitor in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of DMSO to the tube to dissolve the compound completely. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of the compound in 1 mL of DMSO. Vortex briefly if necessary.
-
Dilution in Vehicle: For a final dosing solution where the DMSO concentration is 5%, draw up the required volume of the stock solution and dilute it with sterile PBS. For example, to prepare 1 mL of a 0.1 mg/mL dosing solution with 5% DMSO, mix 100 µL of the 1 mg/mL stock solution with 900 µL of sterile PBS.
-
Final Preparation: Mix the solution thoroughly by gentle inversion. Visually inspect the solution to ensure it is clear and free of precipitation before administration. Prepare fresh on the day of dosing.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a cyclic tetrapeptide HDAC inhibitor in a subcutaneous xenograft model.
Caption: Experimental workflow for an in vivo xenograft study.
Procedure:
-
Cell Culture and Implantation: Culture the desired cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of Matrigel and PBS). Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of immunocompromised mice (e.g., nude mice).[4]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers and calculate the volume. Randomize the mice into treatment and control groups with similar average tumor volumes.
-
Drug Administration: Prepare the dosing solution as described in Protocol 1. Administer the drug or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, weekly). The route of administration can be intraperitoneal, intravenous, or oral, depending on the compound's properties and the study design.
-
Monitoring and Endpoints:
-
Measure tumor dimensions and body weight regularly (e.g., 2-3 times per week).[3]
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
The primary endpoint is typically the time for the tumor to reach a predetermined volume or the tumor volume at a specific time point.
-
At the end of the study, animals are euthanized, and tumors and major organs may be collected for further analysis (e.g., histology, Western blotting for histone acetylation).
-
Protocol 3: Acute Toxicity Assessment
A preliminary acute toxicity study is crucial to determine the maximum tolerated dose (MTD) of a novel compound.
Procedure:
-
Dose Escalation: Administer single escalating doses of the compound to small groups of animals.
-
Clinical Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for signs of toxicity, including but not limited to:
-
Changes in body weight
-
Alterations in food and water consumption
-
Behavioral changes (e.g., lethargy, agitation)
-
Physical appearance (e.g., ruffled fur, hunched posture)
-
Gastrointestinal distress (e.g., diarrhea)
-
-
Pathological Examination: At the end of the observation period, a gross necropsy and histopathological examination of major organs can be performed to identify any treatment-related changes.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause severe, life-threatening toxicity or a significant loss of body weight (e.g., >15-20%).
Disclaimer
The information provided in these application notes and protocols is for research purposes only and is based on published data for analogous compounds. The optimal dosage, vehicle, and administration route for this compound must be determined empirically for each specific animal model and experimental design. It is essential to conduct thorough dose-range finding and toxicity studies before initiating efficacy experiments. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Anticolon Cancer Activity of Largazole, a Marine-Derived Tunable Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Romidepsin alone or in combination with anti-CD20 chimeric antigen receptor expanded natural killer cells targeting Burkitt lymphoma in vitro and in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilized Peptide HDAC Inhibitors Derived from HDAC1 Substrate H3K56 for the Treatment of Cancer Stem-Like Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Chlamydocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin is a potent, cell-permeable cyclic tetrapeptide with significant cytostatic and apoptotic activities, making it a compound of interest in oncological research and drug development. It is a secondary metabolite produced by various fungal species, most notably Diheterospora chlamydosporia (also known as Pochonia chlamydosporia). Accurate and sensitive detection and quantification of this compound are crucial for fermentation process optimization, purification, formulation development, and preclinical studies.
These application notes provide an overview of the analytical methodologies for the detection and quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and workflows are presented to guide researchers in establishing robust analytical procedures.
Analytical Methods Overview
The primary methods for the analysis of this compound are based on chromatographic separation coupled with various detection techniques. Due to its cyclic peptide nature, reversed-phase HPLC is the most common separation technique. Detection can be achieved using UV spectrophotometry, although LC-MS offers superior sensitivity and specificity, which is particularly important when analyzing complex biological matrices.
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance of the peptide bonds. | Separation based on polarity, detection by mass-to-charge ratio of the parent molecule and its fragments. |
| Specificity | Moderate. Co-eluting compounds with similar UV absorbance can interfere. | High. Provides structural confirmation through fragmentation patterns. |
| Sensitivity | Nanogram (ng) range. | Picogram (pg) to femtogram (fg) range. |
| Quantitative Capability | Good. Requires a certified reference standard for accurate quantification. | Excellent. Can use isotopically labeled internal standards for high accuracy. |
| Instrumentation | Widely available. | More specialized and expensive. |
| Sample Throughput | Moderate to high. | Moderate to high. |
Experimental Protocols
Extraction of this compound from Fungal Cultures
This protocol describes a general procedure for the extraction of this compound from a liquid culture of Diheterospora chlamydosporia.
Materials:
-
Diheterospora chlamydosporia liquid culture
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus with 0.22 µm filter
Procedure:
-
Harvesting: Centrifuge the fungal culture at 5,000 x g for 15 minutes to separate the mycelium from the culture broth.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant (culture broth) to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injecting it into the HPLC or LC-MS system.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm (for peptide bonds)
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol outlines a more sensitive and specific method for the detection and quantification of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Chromatographic and Mass Spectrometric Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive ESI
-
MS/MS Parameters:
-
The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For a cyclic tetrapeptide, multiple reaction monitoring (MRM) would be the preferred mode for quantification.
-
Procedure:
-
Optimize the MS parameters for this compound by direct infusion of a standard solution to determine the precursor ion (e.g., [M+H]+) and the most stable and abundant product ions upon collision-induced dissociation (CID).
-
Develop a chromatographic method to achieve good peak shape and separation from matrix components.
-
Prepare a calibration curve using a series of this compound standards, preferably with the addition of an internal standard (e.g., an isotopically labeled this compound, if available, or another cyclic peptide with similar properties).
-
Analyze the prepared sample extracts.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Table 2: Hypothetical Quantitative Data for this compound Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |
| Recovery (%) | 85 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 3% |
Note: The values presented in this table are hypothetical and should be experimentally determined during method validation.
Visualizations
Caption: Workflow for the extraction of this compound from fungal culture.
Caption: General analytical workflows for this compound detection.
Disclaimer
The protocols and data presented in these application notes are intended as a general guide. Specific parameters, such as chromatographic gradients, mass spectrometric conditions, and extraction solvents, may require optimization for specific sample matrices and instrumentation. It is highly recommended to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH) before routine use. The acquisition of a certified this compound reference standard is essential for accurate quantification.
Application Notes and Protocols for Studying Gene Expression Using Chlamydocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin (B1668628) is a naturally occurring cyclic tetrapeptide that has garnered significant interest in cancer research due to its potent activity as a histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, this compound alters chromatin structure, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. These application notes provide a comprehensive overview of the use of this compound as a tool to study gene expression, complete with detailed protocols for key experiments and a summary of its effects on various cellular processes.
Mechanism of Action: this compound exerts its biological effects primarily through the inhibition of histone deacetylases. HDACs are enzymes responsible for removing acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones (hyperacetylation). This "opening" of the chromatin structure allows transcription factors to access gene promoters more readily, leading to the altered expression of various genes. One of the key genes upregulated by this compound is the cyclin-dependent kinase inhibitor p21(cip1/waf1), which plays a crucial role in cell cycle arrest.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| HDAC Inhibition (IC₅₀) | - | 1.3 nM | [1] |
| Antiproliferative Activity (IC₅₀) | A2780 (Ovarian Cancer) | Varies by study | [2][3][4][5][6] |
Table 2: Effect of this compound on Histone Acetylation
| Treatment | Histone Mark | Fold Increase (Relative to Control) | Cell Line |
| This compound (Dose-Dependent) | Acetyl-Histone H3 | Dose-dependent increase | A2780 |
| This compound (Dose-Dependent) | Acetyl-Histone H4 | Dose-dependent increase | A2780 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration | % of Cells in G2/M Phase | Cell Line |
| Vehicle Control (DMSO) | Baseline | A2780 |
| This compound (Dose 1) | Increased | A2780 |
| This compound (Dose 2) | Further Increased | A2780 |
Note: Quantitative data on the percentage of cells in G2/M phase following this compound treatment is not consistently reported in publicly available literature. The expected outcome is a dose-dependent accumulation of cells in the G2/M phase.
Table 4: Effect of this compound on Apoptosis Induction
| Treatment Concentration | Caspase-3 Activity (Fold Change vs. Control) | Cell Line |
| Vehicle Control (DMSO) | 1.0 | A2780 |
| This compound (Dose 1) | > 1.0 | A2780 |
| This compound (Dose 2) | >> 1.0 | A2780 |
Mandatory Visualization
Caption: this compound inhibits HDACs, leading to altered gene expression.
Caption: Workflow for analyzing histone acetylation by Western blot.
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Analysis of Histone Acetylation by Western Blot
This protocol details the procedure to detect changes in histone H3 and H4 acetylation levels following this compound treatment.
Materials:
-
A2780 ovarian cancer cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A2780 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones and total histone H3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities using densitometry software and normalize acetylated histone levels to total histone H3.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Treated and control cells from culture
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: After this compound treatment, lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the vehicle-treated control.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to quantify the expression of specific genes, such as CDKN1A (p21), in response to this compound treatment.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers for CDKN1A and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions with the cDNA, gene-specific primers, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the intricate relationship between histone acetylation and gene expression in various biological contexts, particularly in the field of cancer biology and drug development.
References
- 1. Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of caspase-3 during Chlamydia trachomatis-induced apoptosis at a late stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overexpression of caspase-3 restores sensitivity for drug-induced apoptosis in breast cancer cell lines with acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Chlamydocin in Epigenetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin (B1668628) is a naturally occurring cyclic tetrapeptide that has garnered significant interest in the field of epigenetics due to its potent activity as a histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the activation of gene expression. This modulation of chromatin structure makes this compound a valuable tool for studying the epigenetic regulation of various cellular processes and a potential therapeutic agent, particularly in oncology.
This application note provides an overview of the use of this compound in epigenetic studies, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental applications.
Mechanism of Action
This compound exerts its biological effects primarily through the irreversible inhibition of Class I and Class II histone deacetylases.[2] The molecule contains an epoxyketone moiety which is crucial for its inhibitory activity. This functional group acts as a warhead, forming a covalent bond with a critical residue in the active site of HDAC enzymes, leading to their irreversible inactivation.
The inhibition of HDACs by this compound results in the accumulation of acetylated histones, particularly histones H3 and H4.[1] This hyperacetylation neutralizes the positive charge of lysine residues on the histone tails, weakening their interaction with the negatively charged DNA backbone. Consequently, the chromatin structure becomes more open or "relaxed" (euchromatin), allowing for increased accessibility of the transcriptional machinery to gene promoters. This can lead to the re-expression of silenced genes, including tumor suppressor genes like p21(cip1/waf1).[1]
The downstream effects of this compound-induced epigenetic modifications are diverse and include cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[1][3]
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity of this compound and its derivatives against HDACs.
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | Total HDACs (in vitro) | 1.3 nM | - | [1] |
| This compound | HDACs (HeLa cell lysate) | 6.4 nM | HeLa | |
| 1-Alaninethis compound | Total HDACs | 6.4 nM | HeLa cell lysate | |
| 1-Alaninethis compound | Cell Proliferation (GI50) | 5.3 nM | MIA PaCa-2 (Pancreatic Cancer) | |
| 1-Alaninethis compound | Cell Proliferation (TGI) | 8.8 nM | MIA PaCa-2 (Pancreatic Cancer) | |
| 1-Alaninethis compound | Cell Viability (LC50) | 22 nM | MIA PaCa-2 (Pancreatic Cancer) |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on epigenetic modifications and cellular processes.
HDAC Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on HDAC activity, either using a commercially available kit or purified HDAC enzymes.
Materials:
-
This compound
-
HDAC Assay Kit (Colorimetric or Fluorometric)
-
HeLa nuclear extract or purified HDAC enzyme
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Set up the reaction: In a 96-well plate, add the following components in the order specified by the kit manufacturer:
-
Assay Buffer
-
HDAC Substrate
-
HeLa nuclear extract or purified HDAC enzyme
-
This compound dilution or vehicle control (e.g., DMSO)
-
-
Incubate the reaction: Incubate the plate at 37°C for the time recommended in the kit protocol (typically 30-60 minutes).
-
Stop the reaction and develop the signal: Add the developer solution provided in the kit to each well. This will stop the deacetylation reaction and generate a colorimetric or fluorescent signal.
-
Measure the signal: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data analysis: Calculate the percentage of HDAC inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
This protocol describes the detection of changes in histone H3 and H4 acetylation levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (RIPA buffer with protease and HDAC inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for good resolution of histones)
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell treatment: Seed cells in a culture dish and allow them to attach. Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for a specific time (e.g., 12, 24, or 48 hours). Include a vehicle-treated control.
-
Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and transfer: Load the samples onto a 15% SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels to determine the fold change in acetylation upon this compound treatment.
Cell Viability Assay (MTT or CCK-8)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cell culture reagents
-
This compound
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) for 24, 48, or 72 hours. Include a vehicle-treated control.
-
Add reagent:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure absorbance: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cell culture reagents
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell treatment: Treat cells with this compound at various concentrations (e.g., 50 nM, 100 nM, 200 nM) for a predetermined time (e.g., 24 or 48 hours).
-
Cell harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow cytometry analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualization
Caption: Mechanism of this compound as an HDAC inhibitor.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlamydocin Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin is a potent, cell-permeable cyclic tetrapeptide that functions as a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDAC enzymes, this compound promotes the hyperacetylation of histones, leading to the modulation of gene expression. This activity induces cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of significant interest for oncology research and drug development.[2] Although detailed in vivo studies on this compound itself are limited in publicly available literature, research on its analogues, such as this compound-hydroxamic acid analogues, has demonstrated enhanced in vitro and in vivo inhibitory activity, highlighting the therapeutic potential of this class of compounds.[1][3]
These application notes provide a comprehensive overview of the use of this compound and its analogues in xenograft models, a critical step in the preclinical evaluation of anticancer agents. The protocols and data presented herein are based on established methodologies for testing HDAC inhibitors in vivo and aim to guide researchers in designing and executing their own studies.
Mechanism of Action: HDAC Inhibition
This compound and its analogues target histone deacetylases, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.
By inhibiting HDACs, this compound induces histone hyperacetylation, which results in a more relaxed chromatin state. This "open" chromatin allows for the transcription of genes that can suppress tumor growth, including those involved in cell cycle control and apoptosis.
Data from Xenograft Studies
| Cell Line | Animal Model | Treatment | Dose | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-231 | Nude Mice | IOR-160 | 50 mg/kg | Intraperitoneal (IP) | Daily for 21 days | 60% | [4] |
| MDA-MB-231 | Nude Mice | Vehicle (DMSO) | - | Intraperitoneal (IP) | Daily for 21 days | 0% | [4] |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with this compound or its analogues, based on standard practices for in vivo testing of anti-cancer compounds.
Protocol 1: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with an HDAC inhibitor.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound or analogue
-
Vehicle solution (e.g., DMSO, saline)
-
Syringes and needles
-
Calipers
-
Anesthetic
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Cell Preparation: Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Administer the treatment (e.g., via intraperitoneal injection) according to the planned schedule (e.g., daily, every other day).
-
Administer the vehicle solution to the control group.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Protocol 2: Orthotopic Xenograft Model
This protocol is for establishing a tumor in the organ of origin, which can provide a more clinically relevant tumor microenvironment. The example below is for a breast cancer model.
Materials:
-
Same as Protocol 1
-
Surgical instruments
Procedure:
-
Cell Preparation: Prepare the cancer cells as described in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision to expose the mammary fat pad.
-
Inject 20-50 µL of the cell suspension directly into the fat pad.
-
Suture the incision.
-
-
Tumor Growth Monitoring: Monitor tumor growth via palpation or in vivo imaging (e.g., bioluminescence if using luciferase-expressing cells).
-
Treatment and Monitoring: Once tumors are established, proceed with treatment and monitoring as described in Protocol 1 (steps 5-7).
Signaling Pathways Affected by this compound
As an HDAC inhibitor, this compound's primary effect is on chromatin remodeling and gene expression. This leads to the activation of tumor suppressor pathways and the repression of oncogenic pathways.
Conclusion
This compound and its analogues represent a promising class of HDAC inhibitors for cancer therapy. The use of xenograft models is essential for evaluating their in vivo efficacy and safety. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and conduct robust preclinical studies. Further investigation into the in vivo effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Casein Kinase 2 and Histone Deacetylase with a Dual Inhibitor Effectively Reduces Tumor Growth in a Triple-Negative Breast Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Chlamydocin-Induced Apoptosis
Introduction
Chlamydocin (B1668628) is a naturally occurring cyclic tetrapeptide that demonstrates potent anti-proliferative activity. Its primary mechanism of action is the potent inhibition of histone deacetylases (HDACs), with an in-vitro IC₅₀ of approximately 1.3 nM[1]. As an HDAC inhibitor, this compound leads to the hyperacetylation of histones, which in turn modulates gene expression. This activity results in an increased expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1), leading to cell cycle arrest, typically in the G2/M phase[1]. Subsequently, this compound triggers apoptosis through the activation of effector caspases, such as caspase-3. This induction of apoptosis is also associated with the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein[1].
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to effectively assess apoptosis induced by this compound in a laboratory setting. The following sections detail the underlying signaling pathway, experimental design considerations, and specific protocols for key apoptosis assays.
This compound-Induced Apoptosis Signaling Pathway
This compound executes its pro-apoptotic function through a multi-step signaling cascade initiated by HDAC inhibition. The pathway involves cell cycle regulation and the activation of the core apoptotic machinery.
Experimental Design and Data Presentation
Careful planning of experimental parameters is crucial for obtaining reliable and reproducible results. Key considerations include cell line selection, this compound concentration, and incubation time.
Table 1: Recommended Experimental Parameters for this compound Treatment
| Parameter | Recommended Range/Value | Rationale/Notes |
| Cell Line Selection | Cancer cell lines (e.g., A2780 ovarian cancer) | This compound's efficacy has been demonstrated in cancer cell lines[1]. Select lines based on research focus. |
| This compound Concentration | 1 nM - 100 nM | The IC₅₀ is ~1.3 nM[1]. A dose-response experiment is recommended to determine the optimal concentration for the chosen cell line. |
| Incubation Time | 4 - 48 hours | Time-course experiments are necessary. Early apoptotic events can be detected in a few hours, while late-stage events may require longer incubation[2]. |
| Controls | Untreated Cells, Vehicle Control (e.g., DMSO) | Essential for establishing baseline and ensuring observed effects are due to this compound and not the solvent. |
| Positive Control | Etoposide or Staurosporine | Useful for validating apoptosis assay protocols[3][4]. |
General Experimental Workflow
The assessment of apoptosis typically involves a series of assays to characterize different stages of the process, from early membrane changes to late-stage DNA fragmentation.
Experimental Protocols
Protocol 1: Detection of Early and Late Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a cornerstone for apoptosis detection. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these cells[5][6]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised[5].
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized Water
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells at a density of 2-5 x 10⁵ cells/well in a 6-well plate and incubate for 24 hours. Treat cells with desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA treatment to preserve membrane integrity[3].
-
Washing: Centrifuge the collected cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with 1 mL of cold PBS[3]. Centrifuge again and discard the supernatant.
-
Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water[7].
-
Staining:
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour for optimal signal.
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
Protocol 2: Measurement of Caspase-3 Activity
This compound induces apoptosis through the activation of caspase-3[1]. This protocol measures the activity of this key executioner caspase.
Principle: This assay utilizes a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), conjugated to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or a chromophore like p-nitroanilide (pNA). Activated caspase-3 in the cell lysate cleaves the substrate, releasing the fluorophore/chromophore, which can be quantified using a fluorometer or spectrophotometer. The signal intensity is directly proportional to the caspase-3 activity.
Materials:
-
Caspase-3 Activity Assay Kit (contains cell lysis buffer, 2X reaction buffer, DTT, and DEVD-AMC substrate)
-
96-well black, flat-bottom microplate (for fluorescence)
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 420-460 nm)[9]
Procedure:
-
Cell Lysate Preparation:
-
Treat and harvest 1-5 x 10⁶ cells as described previously.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes[9].
-
Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet cell debris[10].
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine protein concentration if normalization is required.
-
-
Assay Reaction:
-
Prepare the reaction mix according to the kit manufacturer's instructions. Typically, this involves mixing the reaction buffer with DTT and the DEVD-AMC substrate[9].
-
Add 50 µL of the reaction mix to each well of the 96-well plate.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to the corresponding wells[11].
-
-
Incubation and Measurement:
-
Data Analysis: Compare the fluorescence intensity of this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 3: Detection of DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: During apoptosis, endonucleases cleave DNA, generating numerous 3'-hydroxyl (3'-OH) ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto these free 3'-OH ends[12]. The incorporated label can then be visualized by fluorescence microscopy.
Materials:
-
TUNEL Assay Kit
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton™ X-100 in PBS)[13][14]
-
DAPI nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Grow cells on glass coverslips. After treatment with this compound, wash the cells with PBS.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15-30 minutes at room temperature[13].
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize by incubating with 0.25% Triton™ X-100 in PBS for 5-15 minutes on ice or at room temperature[13][14]. This step is critical for allowing the TdT enzyme to access the nucleus.
-
Equilibration (Optional but Recommended): Wash the cells and incubate with the kit-provided Equilibration Buffer for 10 minutes[13].
-
Labeling Reaction:
-
Prepare the TdT reaction mix according to the kit's protocol (this typically involves mixing the TdT enzyme with the labeled dUTPs in a reaction buffer)[13].
-
Remove the equilibration buffer and add the TdT reaction mix to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation[13][14].
-
-
Stopping the Reaction: Wash the cells with a stop/wash buffer (often provided in the kit) or PBS to terminate the reaction[13].
-
Visualization: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green if using a FITC-dUTP label), while non-apoptotic cells will only show the DAPI counterstain (blue).
Protocol 4: Western Blot Analysis of Apoptotic Markers
Western blotting is a powerful technique to detect changes in the expression levels and cleavage of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins. Secondary antibodies conjugated to an enzyme (like HRP) are then used for detection via chemiluminescence[15].
Target Proteins for this compound-Induced Apoptosis:
-
Caspase-3: Detect both the inactive pro-caspase-3 (~32 kDa) and the active cleaved fragments (p17/p19 and p12)[16]. A decrease in the pro-form and an increase in the cleaved forms confirms activation.
-
p21(cip1/waf1): Expression is expected to increase following this compound treatment[1].
-
Survivin: Protein levels are expected to decrease due to proteasomal degradation[1].
-
PARP: Poly (ADP-ribose) polymerase is a substrate of activated caspase-3. Its cleavage from the full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a classic indicator of apoptosis[17].
-
Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.
Procedure (Abbreviated):
-
Lysate Preparation: Prepare total cell lysates from treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
References
- 1. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Inhibition of Apoptosis in Chlamydia-infected Cells: Blockade of Mitochondrial Cytochrome c Release and Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. mpbio.com [mpbio.com]
- 12. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 13. clyte.tech [clyte.tech]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Inhibition of apoptosis in chlamydia-infected cells: blockade of mitochondrial cytochrome c release and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlamydocin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Chlamydocin solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro assays?
A1: this compound is a cyclic tetrapeptide with potential applications in various research fields. Due to its hydrophobic nature, this compound can be challenging to dissolve in aqueous solutions like cell culture media. This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible results in in vitro experiments.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve hydrophobic compounds.[1] It is crucial to ensure the final DMSO concentration in the cell culture media remains non-toxic to the cells, typically below 0.5%, and ideally at 0.1% or lower.[1]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C. To maintain the stability and prevent degradation of the compound, it is important to avoid repeated freeze-thaw cycles.[1]
Q4: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes?
A4: Precipitation of this compound in cell culture media can be attributed to several factors:
-
High Final Concentration: The concentration of this compound in the media may have surpassed its solubility limit.[1]
-
Improper Dissolution: The initial stock solution may not have been fully dissolved.[1]
-
Solvent Incompatibility: The DMSO from the stock solution may not be readily miscible with the aqueous culture medium if not mixed properly.[1]
-
pH of the Media: The pH of the cell culture medium can influence the solubility of the compound.[1]
-
Temperature Fluctuations: Changes in temperature, such as adding a cold stock solution to warm media, can cause the compound to precipitate.[1][2]
-
Interaction with Media Components: this compound may interact with salts, proteins (like those in fetal bovine serum), or other components in the media, leading to precipitation.[1]
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your in vitro assays.
1. Evaluate the Stock Solution
-
Visual Inspection: Before use, carefully inspect your this compound stock solution for any signs of precipitation.
-
Redissolving Precipitate: If the stock solution is not clear, gently warm it at 37°C and vortex to help redissolve any precipitate.[1]
-
Prepare a Fresh Stock Solution: If the precipitate persists, it is best to prepare a fresh stock solution, ensuring the compound is completely dissolved in DMSO.[1]
2. Optimize the Dilution Method
The way you dilute the stock solution into your aqueous media is critical.
-
Pre-warm the Media: Ensure both the stock solution and the cell culture media are at the same temperature (e.g., 37°C) before mixing. Adding a cold solution to warm media can decrease solubility.[1]
-
Rapid Mixing: Pipette the stock solution directly into the media while gently vortexing or swirling the tube. This facilitates rapid and uniform dispersion and prevents localized high concentrations that can lead to precipitation.[1] Avoid adding the stock solution to the wall of the tube.
3. Assess Media Components and Culture Conditions
-
pH Level: Verify the pH of your cell culture medium. Deviations from the optimal physiological pH range (typically 7.2-7.4) can affect compound solubility.[1]
-
Serum Concentration: High concentrations of proteins in fetal bovine serum (FBS) can sometimes interact with hydrophobic compounds. Consider reducing the serum concentration or using a serum-free medium to see if it improves solubility.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Pre-warming: Pre-warm the cell culture medium to 37°C.
-
Thawing Stock: Thaw an aliquot of the this compound stock solution at room temperature or briefly at 37°C.
-
Serial Dilution (Optional but Recommended): For very high final concentrations, consider performing a serial dilution of the stock solution in pre-warmed media.
-
Final Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution drop-wise into the center of the vortex.
-
Final Mix: Continue to mix for a few seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Use | Final Concentration in Media |
| Dimethyl Sulfoxide (DMSO) | Primary stock solution | < 0.5% (ideally ≤ 0.1%)[1] |
| Ethanol | Alternative for stock solution | Varies by cell line tolerance |
| Dimethyl Formamide (DMF) | Alternative for stock solution | Varies by cell line tolerance |
Visualizations
References
troubleshooting Chlamydocin synthesis impurities
Welcome to the technical support center for Chlamydocin synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this cyclic tetrapeptide histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My final product shows a major impurity with the same mass as this compound but a different retention time on HPLC. What is the likely cause?
A1: This is a common issue in cyclic peptide synthesis and is likely due to epimerization at one of the chiral centers of the amino acid residues during the synthesis or cyclization steps. Racemization can be promoted by the coupling reagents or the basic conditions used for deprotection. To mitigate this, consider optimizing the coupling reagents, temperature, and reaction times.
Q2: I am observing a significant amount of a dimeric species in my crude product. How can I minimize its formation?
A2: The formation of cyclic peptide dimers is a frequent side reaction, especially in the synthesis of strained cyclic tetrapeptides like this compound.[1] This typically occurs due to intermolecular reactions competing with the desired intramolecular cyclization. To favor the formation of the monomeric this compound, it is crucial to perform the cyclization step under high-dilution conditions. Slowly adding the linear peptide precursor to the reaction vessel can also help to maintain a low concentration and reduce dimerization.
Q3: What are some common sources of impurities related to the starting materials?
A3: Impurities can often be traced back to the amino acid building blocks used in the synthesis. These can include the presence of Nα-Fmoc-protected amino acids that have lost their protecting group (H-Xaa-OH) or the presence of dipeptide impurities (Fmoc-Xaa-Xaa-OH) in the starting material.[2] It is essential to use high-purity reagents and to carefully analyze the starting materials before beginning the synthesis.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Cyclic Tetrapeptide
Low yields in cyclic tetrapeptide synthesis are a known challenge due to the high ring strain of the 12-membered backbone.[3][4]
-
Potential Cause: Unfavorable conformation of the linear precursor for cyclization.
-
Troubleshooting Steps:
-
Optimize Cyclization Site: The choice of which amide bond to form during the cyclization step can significantly impact the yield. Analyze the linear peptide sequence and consider different points of cyclization.
-
Use of Turn-Inducing Residues: While this compound has a defined structure, if you are synthesizing analogs, incorporating turn-inducing residues like proline or D-amino acids can pre-organize the linear peptide into a conformation that is more favorable for cyclization.[4]
-
Screening of Coupling Reagents: The efficiency of the cyclization reaction is highly dependent on the coupling reagent used. A screening of different reagents should be performed.
-
| Coupling Reagent Class | Examples | Notes |
| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Generally effective but can cause epimerization. |
| Carbodiimides | DCC, DIC | Often used with additives like HOBt or Oxyma to reduce side reactions. |
| Other | T3P, COMU | Can offer different reactivity profiles and may be beneficial in specific cases. |
Issue 2: Difficulty in Product Purification
The crude product of a cyclic peptide synthesis can be a complex mixture of the desired product, epimers, dimers, and other side products.[1]
-
Potential Cause: Similar physicochemical properties of the desired product and major impurities.
-
Troubleshooting Steps:
-
High-Resolution HPLC: Utilize a high-resolution reversed-phase HPLC (RP-HPLC) method for purification. Optimization of the mobile phase gradient, temperature, and stationary phase is critical for achieving good separation.
-
Orthogonal Purification Methods: If RP-HPLC is insufficient, consider employing orthogonal purification techniques such as size-exclusion chromatography (to remove dimers and oligomers) or normal-phase chromatography.
-
| Parameter | Recommendation for RP-HPLC |
| Column | C18 or C8 stationary phase with a small particle size (e.g., 5 µm). |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or FA. |
| Gradient | A shallow gradient is often required to separate closely eluting impurities like epimers. |
| Detection | UV detection at 214 nm and 280 nm. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor
This protocol outlines a general procedure for the synthesis of the linear peptide precursor to this compound on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: Once the linear peptide is assembled, cleave it from the resin using a cleavage cocktail appropriate for the protecting groups used.
General Protocol for Cyclization in Solution
-
Dissolution: Dissolve the crude linear peptide in a suitable solvent (e.g., DMF or DCM) at a high dilution (typically 0.1 to 1 mM).
-
Cyclization Reaction: Add the cyclization reagent (e.g., HATU and DIPEA) to the solution. The reaction is typically stirred at room temperature for several hours to overnight.
-
Workup: Quench the reaction, remove the solvent under reduced pressure, and proceed with the purification of the crude cyclic peptide.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway showing this compound's inhibitory effect on HDACs.
References
- 1. High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chlamydocin Concentration for HDAC Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Chlamydocin concentration in histone deacetylase (HDAC) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring cyclic tetrapeptide that acts as a highly potent, irreversible inhibitor of Class I and IIa histone deacetylases (HDACs).[1][2] Its primary mechanism of action involves binding to the active site of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, alters gene expression, resulting in cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of cancer cell proliferation.[3]
Q2: What is the reported in vitro IC50 value for this compound's HDAC inhibitory activity?
This compound is a potent HDAC inhibitor with an in vitro IC50 value of approximately 1.3 nM.[3] It is important to note that the IC50 for anti-proliferative activity in cell-based assays will be different and is cell-line dependent.
Q3: Which signaling pathways are known to be affected by this compound?
This compound treatment leads to the accumulation of acetylated histones, which increases the expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1).[3] This induction of p21 contributes to cell cycle arrest, typically in the G2/M phase.[3] Furthermore, this compound induces apoptosis by activating caspase-3. Activated caspase-3 can then cleave p21, paradoxically promoting apoptosis.[3] This process is also associated with the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein.[3]
Q4: How should I prepare and store this compound stock solutions?
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in fresh, pre-warmed cell culture medium immediately before use. Ensure the final concentration of the organic solvent in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low this compound concentrations.
-
Possible Cause 1: Incorrect concentration calculation.
-
Troubleshooting Step: Double-check all calculations for dilutions from the stock solution. Ensure the molecular weight of your specific this compound batch is correctly factored in.
-
-
Possible Cause 2: Cell line is highly sensitive to HDAC inhibition.
-
Troubleshooting Step: Perform a broader dose-response experiment with a wider range of concentrations, starting from the low picomolar range, to determine the optimal therapeutic window for your specific cell line.
-
-
Possible Cause 3: Solvent toxicity.
-
Troubleshooting Step: Run a vehicle control experiment with the same final concentration of the solvent (e.g., DMSO) used in your this compound-treated wells to ensure the observed cell death is not due to the solvent.
-
Issue 2: Inconsistent or non-reproducible IC50 values between experiments.
-
Possible Cause 1: Variability in cell seeding density.
-
Troubleshooting Step: Ensure a consistent number of cells are seeded in each well for every experiment. Use a cell counter for accuracy. Cells should be in the logarithmic growth phase when treated.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: Prepare fresh working dilutions of this compound from a properly stored stock solution for each experiment. Avoid using previously prepared and stored diluted solutions.
-
-
Possible Cause 3: Variation in incubation time.
-
Troubleshooting Step: Standardize the incubation time with this compound across all experiments. For IC50 determination, a 48 or 72-hour incubation is common, but this may need to be optimized for your cell line.
-
Issue 3: No significant HDAC inhibition or anti-proliferative effect observed.
-
Possible Cause 1: Inactive this compound.
-
Troubleshooting Step: Verify the purity and integrity of your this compound compound. If possible, test its activity in a cell-free HDAC enzymatic assay.
-
-
Possible Cause 2: Cell line is resistant to this compound.
-
Troubleshooting Step: Research the specific cancer cell line to see if resistance mechanisms to HDAC inhibitors have been reported. Consider testing a different cell line known to be sensitive to HDAC inhibitors as a positive control.
-
-
Possible Cause 3: Sub-optimal assay conditions.
-
Troubleshooting Step: Review and optimize your experimental protocol, including cell density, incubation time, and the viability assay used.
-
Quantitative Data
Table 1: In Vitro HDAC Inhibitory Activity of this compound and its Analogue
| Compound | Target | IC50 (nM) | Source |
| This compound | HDACs | 1.3 | [3] |
| 1-Alaninethis compound | HDACs | 6.4 | [4] |
Table 2: Anti-proliferative Activity of 1-Alaninethis compound in Pancreatic Cancer Cell Lines
| Cell Line | GI50 (nM) | TGI (nM) | LC50 (nM) | Source |
| MIA PaCa-2 | 5.3 | 8.8 | 22 | [4] |
| Panc-1 | - | - | - | [4] |
| hTERT-HPNE (non-cancerous) | - | - | - | [4] |
GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC50: Concentration for 50% cell killing.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cells in complete culture medium to a final concentration that will result in 50-70% confluency after 24 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Workflow for IC50 Determination using MTT Assay.
References
Technical Support Center: Overcoming Chlamydocin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Chlamydocin in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, cyclic tetrapeptide that acts as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression.[1] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
Resistance to HDAC inhibitors like this compound can arise through several mechanisms:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate pathways that promote survival and counteract the apoptotic effects of this compound. A key pathway implicated is the NF-κB signaling pathway.[2]
-
Alterations in HDAC Expression or Function: Overexpression of specific HDACs, such as HDAC1, can confer resistance.[2] Additionally, mutations in HDACs, for instance, an inactivating mutation in HDAC2, have been shown to cause resistance to some HDAC inhibitors.[2]
-
Epigenetic Reprogramming: Resistant cancer cells can undergo epigenetic changes to survive. This can involve a coordinated survival response that re-balances gene expression to promote cell survival, sometimes involving an increase in histone marks like H3K27me3 at transcription start sites.[1]
-
Increased Drug Efflux: Cancer cells may increase the expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, which actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[3]
-
Changes in the Tumor Microenvironment: The microenvironment of the tumor can also contribute to drug resistance.[3][4]
Q3: How can we experimentally confirm the mechanism of resistance in our cell line?
To investigate the specific mechanism of resistance in your cell line, consider the following experiments:
| Resistance Mechanism | Suggested Experimental Approach |
| Activation of Pro-Survival Pathways | Western Blotting: Analyze the phosphorylation and total protein levels of key signaling molecules in pathways like NF-κB (e.g., p65, IκBα), PI3K/AKT (e.g., AKT, p-AKT), and MAPK/ERK (e.g., ERK, p-ERK) in resistant vs. sensitive cells, with and without this compound treatment. |
| Altered HDAC Expression | qRT-PCR and Western Blotting: Compare the mRNA and protein expression levels of different HDAC isoforms (Class I, II, and IV) between your resistant and parental (sensitive) cell lines. |
| HDAC Mutations | Sanger or Next-Generation Sequencing: Sequence the coding regions of key HDAC genes (e.g., HDAC1, HDAC2) in your resistant cell line to identify potential mutations. |
| Increased Drug Efflux | Rhodamine 123/Calcein-AM Efflux Assay: Use fluorescent substrates of ABC transporters to measure and compare the efflux activity in resistant and sensitive cells. |
| Epigenetic Reprogramming | Chromatin Immunoprecipitation (ChIP)-qPCR/ChIP-Seq: Analyze changes in histone modifications (e.g., H3K27me3, H3K9ac) at the promoters of key survival and apoptosis-related genes. |
Troubleshooting Guides
Issue: Decreased Apoptosis in Response to this compound Treatment
Possible Cause 1: Activation of the NF-κB Survival Pathway
Inhibition of HDACs can paradoxically lead to the acetylation and activation of the RelA/p65 subunit of NF-κB, promoting the expression of anti-apoptotic genes and conferring resistance.[2]
Troubleshooting Steps:
-
Confirm NF-κB Activation: Perform a Western blot to check for increased phosphorylation of IκBα and nuclear translocation of p65 in this compound-treated resistant cells compared to sensitive cells.
-
Co-treatment with an NF-κB Inhibitor: Treat resistant cells with a combination of this compound and an NF-κB inhibitor (e.g., BAY 11-7082).
-
Assess Apoptosis: Measure apoptosis using Annexin V/PI staining and flow cytometry. An increase in apoptosis with the combination treatment would suggest NF-κB-mediated resistance.
Experimental Protocol: Co-treatment with an NF-κB Inhibitor
-
Cell Culture: Plate your this compound-resistant cancer cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Treat cells with this compound at a predetermined IC50 concentration for your resistant line.
-
Treat cells with an NF-κB inhibitor (e.g., BAY 11-7082) at a concentration known to be effective in your cell type.
-
Treat cells with a combination of this compound and the NF-κB inhibitor.
-
Include vehicle-treated cells as a control.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Apoptosis Assay:
-
Harvest the cells (including floating cells).
-
Wash with cold PBS.
-
Resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry.
-
Logical Workflow for Investigating NF-κB Mediated Resistance
Caption: Workflow for investigating NF-κB mediated resistance.
Issue: No significant increase in histone acetylation after this compound treatment.
Possible Cause 2: Overexpression of HDACs
Increased expression of the target enzyme can lead to a requirement for higher drug concentrations to achieve the same level of inhibition. Overexpression of HDAC1 has been shown to confer resistance to HDAC inhibitors.[2]
Troubleshooting Steps:
-
Quantify HDAC Expression: Use qRT-PCR and Western blotting to compare the expression levels of Class I and II HDACs in your resistant cell line versus the parental, sensitive line.
-
HDAC Activity Assay: Perform an in vitro HDAC activity assay on nuclear extracts from both resistant and sensitive cells to determine if there is a global increase in HDAC activity.
-
Knockdown of Overexpressed HDAC: If a specific HDAC isoform is found to be overexpressed, use siRNA or shRNA to knock down its expression in the resistant cells and then re-evaluate their sensitivity to this compound.
Signaling Pathway: General Mechanism of HDAC Inhibitors
Caption: Mechanism of action of HDAC inhibitors like this compound.
Issue: this compound resistance is associated with reactivation of pro-growth signaling.
Possible Cause 3: Activation of Alternative Survival Pathways (e.g., PI3K/AKT, MAPK/ERK)
Cancer cells can develop resistance by upregulating parallel survival pathways to bypass the effects of a targeted therapy. For HDAC inhibitors, reactivation of the PI3K/AKT or MAPK/ERK pathways can promote cell survival and proliferation.
Troubleshooting Steps:
-
Pathway Analysis: Use a phospho-kinase antibody array or Western blotting to screen for the activation of various survival pathways in resistant cells following this compound treatment.
-
Combination Therapy: Based on the identified activated pathway, test the efficacy of combining this compound with a specific inhibitor of that pathway (e.g., a PI3K inhibitor like Alpelisib or an ERK inhibitor).[5]
-
Evaluate Synergy: Use methods like the Chou-Talalay method to determine if the combination of this compound and the pathway inhibitor has a synergistic effect on cell death.
Experimental Workflow: Investigating and Overcoming Alternative Survival Pathways
Caption: Workflow for addressing resistance via alternative survival pathways.
Novel Approaches to Overcoming Resistance
For persistent resistance, consider exploring cutting-edge strategies:
-
PROTACs (PROteolysis-TArgeting Chimeras): Instead of merely inhibiting HDACs, PROTACs can be designed to induce their degradation. This approach may be more effective, especially in cases of HDAC overexpression.[6]
-
Combination with Immunotherapy: HDAC inhibitors can modulate the expression of immune checkpoint molecules, suggesting that combining this compound with immune checkpoint inhibitors could be a promising strategy to overcome resistance.[7]
-
Combination with DNA Methyltransferase (DNMT) Inhibitors: The combination of HDAC inhibitors and DNMT inhibitors can have synergistic effects in reactivating tumor suppressor genes.[8]
References
- 1. whatisepigenetics.com [whatisepigenetics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 4. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma [frontiersin.org]
- 8. oaepublish.com [oaepublish.com]
Technical Support Center: Minimizing Off-Target Effects of Chlamydocin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Chlamydocin, a potent histone deacetylase (HDAC) inhibitor. The resources below are designed to help you anticipate, identify, and minimize off-target effects to ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates proteins other than its intended target—in this case, histone deacetylases (HDACs).[1] this compound is a cyclic tetrapeptide that acts as an irreversible inhibitor of HDACs through its epoxyketone moiety.[2] These unintended interactions are a major concern because they can lead to:
-
Cellular toxicity: Binding to essential cellular proteins can disrupt critical pathways, causing cell death or other toxic effects unrelated to HDAC inhibition.[1]
-
Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy was linked to off-target effects that do not translate to a whole organism or cause unacceptable toxicity.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A2: A multi-pronged approach is recommended to distinguish on-target from off-target effects:
-
Use a Structurally Unrelated Control: Employ another well-characterized HDAC inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to deplete the intended HDAC target.[1] If the phenotype persists after this compound treatment in the absence of the target protein, it is likely caused by an off-target effect.[1]
-
Rescue Experiments: Overexpress a resistant mutant of the target HDAC that does not bind this compound. If this rescues the phenotype, it confirms the effect is on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[3]
Q3: What are some proactive strategies to minimize this compound's off-target effects in my experimental design?
A3: Implementing the following strategies from the outset can help reduce the impact of off-target effects:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[1]
-
Consider Reversible Analogs: this compound is an irreversible inhibitor.[2] For experiments where reversibility is desired, consider using synthetic this compound analogues where the epoxyketone group is replaced with a hydroxamic acid moiety to create a reversible inhibitor.[2][4]
-
Limit Exposure Time: Reduce the incubation time to the minimum required to observe the on-target effect. Prolonged exposure can lead to the accumulation of off-target effects.
-
Characterize Your Cell Line: Ensure your chosen cell line expresses the HDAC isoforms you intend to target. Confirm expression levels via qPCR or Western blot.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other HDAC inhibitors.
Issue 1: High variability in potency (e.g., IC50) between experiments.
This is a frequent challenge when working with small molecule inhibitors. Potential causes and solutions are outlined below.[6]
| Potential Cause | Recommended Action |
| Compound Integrity | Confirm the purity and identity of your this compound batch using methods like HPLC or mass spectrometry. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] |
| Solubility Issues | Ensure this compound is fully dissolved in the solvent (typically DMSO). Precipitates can lead to inaccurate effective concentrations. Visually inspect solutions before use.[6] |
| Cell Density | Seed cells at a consistent density for all experiments. Variations in cell number alter the inhibitor-to-cell ratio.[6] |
| Cell Passage Number | Use cells within a consistent and low passage number range. High-passage cells can undergo phenotypic drift, altering their response to inhibitors.[6] |
| Serum Concentration | Maintain a consistent serum concentration in your media. Serum proteins can bind to small molecules, reducing their bioavailable concentration.[6] |
Issue 2: The observed cellular phenotype does not align with the known function of HDACs.
This suggests that an unknown off-target with significant biological activity is being engaged.[5]
References
Chlamydocin In Vivo Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Chlamydocin in in vivo studies. This compound, a potent, naturally occurring cyclic tetrapeptide, is a powerful histone deacetylase (HDAC) inhibitor. However, its successful application in in vivo models presents unique challenges, primarily due to its limited stability and short half-life in serum. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound and provides actionable solutions.
Q1: We are observing inconsistent or a lack of efficacy in our in vivo model. What are the potential causes?
A1: Inconsistent or absent in vivo efficacy is a frequent challenge with this compound, often stemming from its inherent instability. Here are the primary factors to investigate:
-
Compound Stability and Degradation: this compound has a very short half-life in serum.[1] Immediate degradation upon administration can prevent it from reaching the target tissue at a sufficient concentration.
-
Formulation and Solubility: As a hydrophobic cyclic peptide, this compound can be difficult to dissolve in aqueous-based vehicles suitable for in vivo administration. Precipitation of the compound can lead to inaccurate dosing and reduced bioavailability.
-
Route of Administration: The chosen route of administration significantly impacts the amount of active compound that reaches the target site.
-
Dose and Dosing Schedule: An inadequate dose or an infrequent dosing schedule may not achieve the necessary therapeutic concentration to exert its HDAC inhibitory effects.
Troubleshooting Steps:
-
Optimize Formulation: See the "Experimental Protocols" section for recommended formulation strategies to enhance solubility and stability.
-
Re-evaluate Route of Administration: For initial studies, intravenous (IV) or intraperitoneal (IP) injections are often preferred to bypass first-pass metabolism.
-
Adjust Dosing Regimen: Consider more frequent administration or the use of a controlled-release formulation to maintain therapeutic levels.
-
Confirm Compound Integrity: Ensure the purity and integrity of your this compound batch before starting in vivo experiments.
Q2: We are observing unexpected toxicity in our animal models. What could be the cause?
A2: Unexpected toxicity can arise from several factors:
-
Off-Target Effects: While a potent HDAC inhibitor, this compound may have other cellular targets that contribute to toxicity.
-
Vehicle Toxicity: The solvents and excipients used to formulate this compound for in vivo delivery can have their own toxic effects.
-
Dose-Limiting Toxicities: As with many potent anti-cancer agents, this compound may have inherent dose-limiting toxicities.
Troubleshooting Steps:
-
Conduct a Dose-Response Toxicity Study: Determine the maximum tolerated dose (MTD) in your specific animal model.
-
Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity.
-
Monitor for Common Signs of Toxicity: Observe animals for weight loss, changes in behavior, and other signs of distress. Perform regular blood work and histological analysis of major organs.[2]
Data Presentation
In Vitro Efficacy of this compound and Analogs
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| This compound | HDAC | 1.3 | A2780 (ovarian cancer) | Induction of acetylated histones H3 and H4, increased p21 expression, G2/M cell cycle arrest, apoptosis | [3] |
| 1-Alaninethis compound | HDAC | 6.4 | HeLa | Potent HDAC inhibition | [1] |
| This compound-hydroxamic acid analogues | HDAC | Potent inhibitors | - | Reversible HDAC inhibition | [4] |
| cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro) | HDAC | - | MCF-7, K562 | Antiproliferative effects, cell-cycle arrest, apoptosis, inhibition of cell migration | [5] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
Given this compound's instability, a carefully planned delivery strategy is crucial. While specific in vivo protocols for this compound are not widely published, the following provides a general framework based on strategies for other unstable cyclic peptides and HDAC inhibitors.
1. Formulation Development for a Hydrophobic Cyclic Peptide:
-
Objective: To prepare a stable and soluble formulation of this compound for intravenous or intraperitoneal administration.
-
Materials:
-
This compound
-
Solubilizing agent (e.g., DMSO, Ethanol)
-
Vehicle (e.g., Saline, PBS, PEG300)
-
-
Procedure:
-
Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.
-
Slowly add the vehicle (e.g., a mixture of PEG300 and saline) to the this compound solution while vortexing to prevent precipitation.
-
The final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO and <5% for ethanol) to avoid toxicity.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, further optimization of the solvent/vehicle ratio is necessary.
-
2. In Vivo Efficacy Study in a Xenograft Mouse Model:
-
Objective: To evaluate the anti-tumor efficacy of a formulated this compound in a cancer xenograft model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) bearing subcutaneous tumors derived from a relevant human cancer cell line.
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the formulated this compound via the chosen route (e.g., intraperitoneal injection) at various doses.
-
The control group should receive the vehicle alone.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting for histone acetylation).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action as an HDAC inhibitor.
Caption: General experimental workflow for this compound in vivo studies.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
Navigating the Synthetic Chalice: A Technical Support Center for Scaling Up Chlamydocin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Chlamydocin, a potent histone deacetylase inhibitor with a unique cyclic tetrapeptide structure, presents a formidable challenge for chemists. Its intricate architecture, featuring a constrained 12-membered ring and a sensitive epoxyketone moiety, gives rise to numerous obstacles during scale-up. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this promising therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound synthesis?
A1: The main hurdles in the large-scale synthesis of this compound can be categorized into three areas:
-
Synthesis of the (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) side chain: This non-proteinogenic amino acid contains a reactive epoxyketone, which is prone to degradation and side reactions under various conditions.
-
Macrolactamization (Cyclization): Forming the 12-membered ring of the cyclic tetrapeptide is inherently difficult due to high ring strain. This often leads to low yields and the formation of undesired dimers and oligomers.
-
Purification and Stability: The final compound and its intermediates can be challenging to purify, and the epoxyketone functionality is sensitive to both acidic and basic conditions, posing stability issues.
Q2: Which step is the most critical bottleneck during scale-up?
A2: The macrolactamization of the linear tetrapeptide precursor is widely considered the most significant bottleneck. The inherent ring strain of the 12-membered ring makes this intramolecular cyclization process kinetically and thermodynamically challenging.[1][2] Competing intermolecular reactions, such as dimerization and oligomerization, become more prevalent at higher concentrations required for large-scale synthesis.
Q3: Can I introduce the epoxyketone functionality after cyclization?
A3: Introducing the epoxyketone late in the synthesis is a viable strategy to avoid its degradation during the peptide coupling and cyclization steps. However, this approach requires a robust method for the selective oxidation of a precursor functional group on the fully assembled cyclic peptide, which can present its own set of challenges regarding selectivity and purification.
Troubleshooting Guides
Low Yields in the Synthesis of the Aoe Side Chain
| Problem | Potential Cause | Troubleshooting Solution | Relevant Experimental Protocol |
| Low conversion in the chelate-Claisen rearrangement | Incomplete enolate formation or premature decomposition of the starting materials. | Ensure strictly anhydrous conditions and use a freshly prepared solution of the lithium base. Optimize the reaction temperature and addition time. | Protocol 1: Chelate-Claisen Rearrangement for Aoe Precursor Synthesis |
| Epoxide ring-opening during subsequent steps | Exposure to acidic or nucleophilic conditions. | Use non-acidic purification methods (e.g., flash chromatography on neutral silica (B1680970) gel). Employ mild deprotection strategies that are compatible with the epoxide. | Protocol 2: Mild Deprotection of Aoe Precursors |
| Diastereomeric impurity formation | Poor stereocontrol during the epoxidation step. | Utilize a stereoselective epoxidation method, such as the Sharpless asymmetric epoxidation, to control the stereochemistry of the epoxide. | Protocol 3: Asymmetric Epoxidation of Aoe Precursor |
Inefficient Macrolactamization
| Problem | Potential Cause | Troubleshooting Solution | Relevant Experimental Protocol |
| Predominant formation of linear dimers and oligomers | Intermolecular reactions are favored over intramolecular cyclization at high concentrations. | Employ high-dilution conditions (0.001–0.005 M) to favor the intramolecular reaction.[3] This can be achieved by the slow addition of the linear precursor to a large volume of solvent containing the coupling reagent. | Protocol 4: High-Dilution Macrolactamization |
| Epimerization at the C-terminal amino acid | The use of strong activating agents and bases can lead to racemization. | Use coupling reagents known to suppress epimerization, such as COMU or T3P, in combination with a hindered, non-nucleophilic base like collidine or diisopropylethylamine (DIPEA).[4] | Protocol 5: Epimerization-Suppressing Macrolactamization |
| Failure to cyclize due to unfavorable conformation | The linear precursor may adopt a conformation that is not conducive to cyclization. | Incorporate a "turn-inducing" element, such as a D-amino acid or a proline residue, into the linear precursor to pre-organize it for cyclization.[1] The choice of the cyclization site is also critical. | Logical Diagram: Cyclization Site Selection |
Purification and Stability Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Co-elution of cyclic monomer with cyclic dimer | Similar polarities of the desired product and the dimer byproduct. | Optimize the reversed-phase HPLC gradient to achieve better separation. Consider using a different stationary phase or an orthogonal purification method like size-exclusion chromatography. |
| Degradation of the epoxyketone during purification | The epoxyketone is sensitive to prolonged exposure to acidic or basic mobile phases. | Use buffered mobile phases (e.g., with ammonium (B1175870) acetate (B1210297) or formic acid at a controlled pH) during HPLC purification. Minimize the purification time and avoid harsh conditions. |
| Instability of the final product upon storage | The epoxyketone can degrade over time, especially in solution. | Store the final compound as a solid at low temperatures (-20°C or below) under an inert atmosphere. For solutions, use aprotic solvents and store at low temperatures for short periods. |
Experimental Protocols
Protocol 1: Chelate-Claisen Rearrangement for Aoe Precursor Synthesis (Adapted from Kazmaier & Quirin, 2009)
-
To a solution of the chiral allylic ester precursor in anhydrous THF at -78°C under an argon atmosphere, add a freshly prepared solution of lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete enolate formation.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: High-Dilution Macrolactamization
-
Prepare a solution of the linear tetrapeptide precursor in a suitable solvent (e.g., DMF or dichloromethane).
-
In a separate, larger flask, prepare a solution of the coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in the same solvent, ensuring the final concentration of the peptide will be in the low millimolar range (e.g., 1 mM).
-
Using a syringe pump, add the solution of the linear peptide to the solution of the coupling reagent over an extended period (e.g., 4-8 hours) with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction, remove the solvent under reduced pressure, and proceed with the work-up and purification.
Visualizations
Caption: General workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for inefficient macrolactamization.
References
- 1. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Chlamydocin Analogues
Welcome to the technical support center for the purification of Chlamydocin analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these potent histone deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound analogues.
FAQ 1: Low Yield of the Cyclic Peptide
Question: I am observing a very low yield of my target this compound analogue after purification. What are the potential causes and how can I improve the yield?
Answer: Low yields in cyclic peptide purification can stem from several stages of the synthesis and purification process. Here is a troubleshooting guide to help you identify and resolve the issue:
Troubleshooting Guide: Low Yield
| Potential Cause | Recommended Action |
| Incomplete Cyclization: The linear peptide precursor may not have fully cyclized. | - Optimize Cyclization Conditions: Vary the coupling reagents (e.g., HATU, DEPBT, TBTU), solvent (e.g., a mixture of CH2Cl2 and CH3CN), and reaction time.[1] - High Dilution: Perform the cyclization reaction under high dilution (0.1-0.007M) to favor intramolecular cyclization over intermolecular polymerization.[1] |
| Peptide Precipitation during Purification: The analogue may be precipitating on the HPLC column or in the collection tubes. | - Solvent Optimization: Ensure your peptide is fully dissolved in the initial mobile phase before injection. If solubility is an issue, consider adding a small amount of organic solvent like DMSO to the sample. - Temperature Control: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve solubility and peak shape. |
| Suboptimal HPLC Conditions: The gradient or mobile phase composition may not be suitable for your specific analogue. | - Gradient Adjustment: Start with a shallow gradient to ensure good separation of the target peptide from closely eluting impurities.[2] - Mobile Phase Modifiers: Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% in both aqueous and organic mobile phases to improve peak shape and retention. |
| Loss during Work-up: Significant amounts of the peptide may be lost during post-purification steps like solvent evaporation or lyophilization. | - Careful Fraction Pooling: Analyze all fractions by analytical HPLC or LC-MS before pooling to avoid combining impure fractions. - Lyophilization Optimization: Ensure complete freezing of the sample before starting the lyophilization process to prevent bumping and sample loss. |
FAQ 2: Co-elution of Impurities with the Target Peptide
Question: My purified this compound analogue is contaminated with impurities that have a similar retention time. How can I improve the resolution?
Answer: Co-elution is a common challenge, especially with synthetic peptides which can have closely related impurities. The following guide provides strategies to enhance separation:
Troubleshooting Guide: Co-elution of Impurities
| Potential Cause | Recommended Action |
| Presence of Deletion or Truncated Sequences: Shorter peptide fragments from the solid-phase synthesis can be difficult to separate. | - Optimize Synthesis: Ensure complete coupling at each step of the solid-phase peptide synthesis (SPPS) to minimize the formation of deletion sequences.[3] |
| Diastereomers: Racemization of amino acids during synthesis can lead to diastereomeric impurities that are challenging to separate on standard reversed-phase columns. | - Chiral Chromatography: If diastereomers are suspected, consider using a chiral stationary phase for purification.[4] - Optimize Coupling: Use coupling reagents and conditions that minimize racemization. |
| Oxidized Species: Methionine or Tryptophan residues are susceptible to oxidation, leading to impurities that may co-elute. | - Use of Antioxidants: Add scavengers like dithiothreitol (B142953) (DTT) to buffers to prevent oxidation. - Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long-term storage of the crude peptide. |
| Inadequate HPLC Method: The chosen column or mobile phase system may not be providing sufficient selectivity. | - Vary Organic Modifier: Try different organic solvents in the mobile phase (e.g., methanol (B129727) instead of acetonitrile) as this can alter the selectivity of the separation.[4] - Change Column Chemistry: If using a C18 column, consider trying a different stationary phase such as C8 or phenyl-hexyl. |
FAQ 3: Poor Peak Shape (Tailing or Fronting)
Question: I am observing significant peak tailing/fronting for my this compound analogue during HPLC purification. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise both purity and yield. This issue is often related to interactions with the stationary phase or problems with the sample itself.
Troubleshooting Guide: Poor Peak Shape
| Potential Cause | Recommended Action |
| Secondary Interactions with Column Silanols: Free silanol (B1196071) groups on the silica-based stationary phase can interact with basic residues in the peptide, causing tailing. | - Use End-capped Columns: Employ high-quality, end-capped HPLC columns to minimize exposed silanol groups. - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% TFA) can protonate the silanol groups and reduce these interactions.[4] |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.[4] - Use a Larger Column: If a large amount of material needs to be purified, scale up to a preparative column with a larger diameter. |
| Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting. | - Match Sample Solvent to Mobile Phase: Dissolve the crude peptide in the initial mobile phase composition or a weaker solvent.[4] |
| Column Contamination: Buildup of irreversibly bound material on the column can lead to poor peak shape. | - Column Washing: Regularly wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove contaminants.[4] - Use a Guard Column: A guard column can protect the analytical/preparative column from strongly retained impurities.[4] |
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected during the synthesis and purification of cyclic tetrapeptide HDAC inhibitors, including this compound analogues. Please note that these values can vary significantly depending on the specific sequence and the optimization of the synthesis and purification protocols.
| Stage | Parameter | Typical Value Range | Notes |
| Solid-Phase Peptide Synthesis (SPPS) | Crude Peptide Purity | 30-70% | Highly dependent on the efficiency of coupling and deprotection steps. |
| Cyclization | Cyclization Yield | 3-45% | Yield is influenced by the peptide sequence, cyclization reagents, and reaction conditions.[1] |
| Preparative HPLC Purification | Final Purity | >95% | Typically achievable with one or two rounds of purification. |
| Overall Process | Overall Yield | 1-15% | The overall yield is a product of the yields at each step (synthesis, cleavage, cyclization, and purification). |
Experimental Protocols
Protocol 1: General Method for Preparative RP-HPLC Purification of this compound Analogues
This protocol provides a general starting point for the purification of this compound analogues. Optimization will be required for each specific analogue.
-
Sample Preparation:
-
Dissolve the crude, cyclized peptide in a minimal volume of a solvent compatible with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
If solubility is low, a small amount of DMSO can be used, but minimize the volume to avoid peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column suitable for preparative scale (e.g., 20-50 mm internal diameter).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: Adjust according to the column diameter (e.g., 10-50 mL/min).
-
Detection: Monitor at 210-220 nm for the peptide backbone.
-
Gradient:
-
Start with a shallow gradient to elute early impurities (e.g., 10-30% B over 10 minutes).
-
Develop a linear gradient that elutes the target peptide, typically in the range of 30-70% B over 30-60 minutes.
-
Follow with a steep wash gradient to 95% B to elute any remaining hydrophobic impurities.
-
Re-equilibrate the column at the initial conditions for at least 3-5 column volumes before the next injection.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target analogue.
-
Analyze the collected fractions using analytical HPLC or LC-MS to determine their purity.
-
Pool the fractions with the desired purity (>95%).
-
-
Post-Purification:
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
-
Visualizations
Experimental Workflow: Synthesis and Purification of this compound Analogues
Caption: Workflow for the synthesis and purification of this compound analogues.
Signaling Pathway: this compound-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
addressing inconsistencies in Chlamydocin experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address inconsistencies in experimental results obtained with chlamydocin (B1668628), a potent histone deacetylase (HDAC) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: High Variability in IC50 Values Between Experiments
Question: We are observing significant variability in the IC50 value of this compound against our cancer cell line in different experimental runs. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in cell-based assays. Several factors related to the compound itself, and the experimental setup can contribute to this variability.
Troubleshooting Workflow: High IC50 Variability
Caption: Troubleshooting logic for inconsistent IC50 values.
Potential Causes and Solutions:
-
Compound Integrity:
-
Purity: Ensure the purity of your this compound batch. Impurities can affect its biological activity.
-
Solubility: this compound is soluble in ethanol, methanol, and DMSO.[1] However, it may precipitate in aqueous media. Visually inspect for any precipitate after adding it to your culture media. A solubility test may be necessary.[2] Prepare fresh dilutions from a concentrated DMSO stock for each experiment.[3]
-
Stability: this compound is stable as a solid for at least four years when stored at -20°C.[1] Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[3]
-
-
Experimental Conditions:
-
Cell Density: Ensure that cells are seeded at the same density in all experiments. Variations in cell numbers can alter the effective inhibitor-to-cell ratio.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic and phenotypic changes, affecting their response to drugs.
-
Serum Concentration: Maintain a consistent serum concentration in your culture media, as serum proteins can bind to small molecules and reduce their effective concentration.
-
Issue 2: No or Low Inhibition Observed with Positive Control
Question: My positive control HDAC inhibitor (e.g., Trichostatin A) is showing little to no effect in my assay. What's wrong?
Answer: When a reliable positive control fails, it typically points to a problem with the assay system itself.
Potential Causes and Solutions:
-
Enzyme Activity: The HDAC enzyme in your cell lysate or the purified enzyme may be inactive. Verify its activity with a standard activity assay before proceeding with inhibition studies.
-
Incorrect Substrate: Ensure you are using the appropriate substrate for the HDAC isoform you are studying.
-
Insufficient Incubation Time: The pre-incubation time of the enzyme with the inhibitor might be too short. Optimize this incubation period before adding the substrate.
Issue 3: High Background Signal in No-Enzyme Control Wells
Question: I'm seeing a high signal in my control wells that don't contain any HDAC enzyme. Why is this happening?
Answer: A high background signal can mask the true inhibitory effect of your compound.
Potential Causes and Solutions:
-
Substrate Instability: The assay substrate may be unstable and spontaneously hydrolyze, releasing the fluorescent or chromogenic signal. Ensure the substrate is stored correctly and prepare it fresh for each experiment.
-
Contaminated Reagents: Your assay buffers or other reagents might be contaminated with enzymes that can act on the substrate. Use high-purity reagents and dedicated solutions for your HDAC assays.
-
Autofluorescence of this compound: The compound itself might be fluorescent at the wavelengths used in your assay. Run a control with just the compound and media to check for autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, irreversible inhibitor of histone deacetylases (HDACs).[4] It shows selectivity for Class I HDACs, with a much higher potency for HDAC1 (IC50 = 0.15 nM) compared to the Class IIb HDAC6 (IC50 = 1,100 nM).[1][5] Its mechanism involves the epoxyketone moiety, which covalently binds to the active site of the enzyme.[6] Inhibition of HDACs by this compound leads to an accumulation of acetylated histones H3 and H4, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21.[1][5] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis through the activation of caspase-3 and the proteasome-mediated degradation of the anti-apoptotic protein survivin.[1]
This compound-Induced Apoptotic Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a solid and is stable for at least four years when stored at -20°C.[1] It is soluble in ethanol, methanol, and DMSO.[1] For experiments, it is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C to minimize freeze-thaw cycles.[3] It is advisable to prepare fresh working dilutions in your culture medium for each experiment.
Q3: What are the expected IC50 values for this compound?
A3: The IC50 values for this compound can vary significantly depending on the cell line. It is a very potent inhibitor, often showing activity in the low nanomolar range.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines [5][6]
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian | 0.36 ± 0.15 |
| Malme-3M | Melanoma | 45 ± 2.5 |
| MCF-7 | Breast | 5.3 ± 2.3 |
| HT-29 | Colon | 4.3 ± 0.8 |
| HeLa | Cervical | 14 ± 2 |
| H1299 | Lung | 4 ± 2 |
Experimental Protocols
This section provides a detailed methodology for a common experiment using this compound: a cell viability assay.
Protocol: Cell Viability Assay Using MTT
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well plates
-
Adherent cancer cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow: MTT Assay
Caption: General workflow for an MTT-based cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After this incubation, carefully remove the medium.
-
Add 100 µL of the MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
Validation & Comparative
Validating Chlamydocin's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlamydocin (B1668628), a cyclic tetrapeptide, has been identified as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] Validating that this compound effectively engages its intended HDAC targets within a cellular context is a critical step in its development as a potential therapeutic agent. This guide provides a comparative framework for assessing this compound's cellular target engagement against other well-established HDAC inhibitors, supported by detailed experimental protocols and illustrative data.
Comparative Analysis of Cellular Target Engagement Assays
Several biophysical and biochemical methods can be employed to confirm and quantify the interaction between a small molecule inhibitor and its protein target in cells. The choice of assay depends on the specific research question, desired throughput, and available resources. Here, we compare two primary methods for validating the cellular target engagement of HDAC inhibitors.
Table 1: Comparison of Cellular Target Engagement Methods for HDAC Inhibitors
| Assay | Principle | Advantages | Limitations | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][4][5] | Label-free, applicable to native proteins in intact cells and tissues, provides direct evidence of physical binding.[3][4][5][6][7] | Lower throughput for traditional Western blot-based readout, requires a specific antibody for the target protein.[4] | Western Blot, Mass Spectrometry, or high-throughput formats like SplitLuc CETSA.[4][8] |
| Downstream Target Acetylation | Inhibition of HDAC activity leads to an increase in the acetylation of histone and non-histone protein substrates. | Provides a functional readout of target inhibition, can be highly sensitive. | Indirect measure of target engagement, acetylation levels can be influenced by other cellular processes. | Western Blot for acetylated histones (e.g., Ac-H3) or other known HDAC substrates (e.g., α-tubulin for HDAC6). |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.[9][10][11][12] | High-throughput, provides quantitative data on compound affinity and target occupancy in living cells.[9][10][11][12] | Requires genetic modification of cells to express the fusion protein, relies on the availability of a suitable fluorescent tracer.[11] | Bioluminescence Resonance Energy Transfer (BRET) signal.[10] |
Illustrative Comparison of HDAC Inhibitor Performance
While direct head-to-head CETSA or NanoBRET data for this compound is not extensively available in the public domain, the following table illustrates how this compound's performance could be compared to other well-characterized HDAC inhibitors.
Table 2: Illustrative Performance of HDAC Inhibitors in Target Engagement Assays
| Compound | Primary Target(s) | Cellular Thermal Shift (ΔTm in CETSA) | EC50 (Histone H3 Acetylation) | Cellular IC50 (NanoBRET) |
| This compound (Hypothetical) | Class I HDACs | ~2-4°C | ~5-20 nM | ~10-50 nM |
| Vorinostat (B1683920) (SAHA) | Pan-HDAC inhibitor (Class I, II, IV)[3][13] | ~2-5°C for HDAC1/2/3 | ~50-100 nM[13] | ~30-150 nM |
| Trichostatin A (TSA) | Pan-HDAC inhibitor[14] | ~3-6°C for Class I/II HDACs | ~5-15 nM[14] | ~10-40 nM |
| Panobinostat (B1684620) (LBH589) | Pan-HDAC inhibitor[2][15][16] | ~4-7°C for Class I/II HDACs | ~10-30 nM[2] | ~20-80 nM |
Note: The data for this compound is hypothetical and serves as an example for comparison. Actual values must be determined experimentally.
Signaling Pathways and Experimental Workflows
HDAC Signaling Pathway
Histone deacetylases play a pivotal role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[10] Inhibitors like this compound block this activity, resulting in histone hyperacetylation and the activation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[1]
References
- 1. Discovery of potent HDAC inhibitors based on this compound with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid [SAHA]) in patients with advanced leukemias and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Advances in CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells [mdpi.com]
- 10. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. news-medical.net [news-medical.net]
- 13. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Panobinostat: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Panobinostat (LBH589): a potent pan-deacetylase inhibitor with promising activity against hematologic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlamydocin vs. Trichostatin A: A Comparative Guide to their Mechanisms of Action as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent histone deacetylase (HDAC) inhibitors: Chlamydocin and Trichostatin A. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction
This compound and Trichostatin A (TSA) are both potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, altering chromatin structure and modulating the transcription of various genes involved in cell cycle progression, differentiation, and apoptosis. Despite their shared target class, this compound and TSA exhibit distinct chemical structures, isoform selectivities, and cellular effects.
This compound is a naturally occurring cyclic tetrapeptide containing an epoxyketone moiety, which is crucial for its potent and irreversible inhibition of HDACs.[1] It is recognized as a highly potent inhibitor of cell proliferation.[2]
Trichostatin A (TSA) is an organic compound that functions as an antifungal antibiotic and is a well-characterized, reversible inhibitor of class I and II HDACs.[3] It contains a hydroxamic acid group that chelates the zinc ion in the active site of HDAC enzymes.[4]
Chemical Structures
The distinct chemical structures of this compound and Trichostatin A underpin their different mechanisms of inhibition and isoform selectivities.
Caption: Chemical structures of this compound and Trichostatin A.
Mechanism of Action and HDAC Isoform Selectivity
Both this compound and TSA function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and subsequent alterations in gene expression. However, their interaction with the HDAC active site and their selectivity for different HDAC isoforms vary significantly.
This compound acts as a potent, irreversible inhibitor of HDACs, with a reported in vitro IC50 value of 1.3 nM.[2] Its epoxyketone moiety is thought to be responsible for this irreversible binding.[1] Notably, natural products containing the amino-epoxy-ketone (Aoe) moiety, such as this compound, exhibit a striking selectivity for HDAC1 over HDAC6. They show subnanomolar inhibitory concentrations for HDAC1, while having significantly higher IC50 values for HDAC6, indicating a high degree of isoform selectivity.
Trichostatin A is a reversible, potent pan-HDAC inhibitor that targets both class I and class II HDACs.[3] Its hydroxamic acid group chelates the zinc ion essential for the catalytic activity of these enzymes.[4] TSA inhibits HDACs 1, 3, 4, 6, and 10 with IC50 values in the low nanomolar range.[4][5]
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Trichostatin A against various HDAC isoforms.
| Inhibitor | Target HDAC Isoform | IC50 (nM) | Reference |
| This compound | Total HDACs (in vitro) | 1.3 | [2] |
| HDAC1 | Subnanomolar | ||
| HDAC6 | High (micromolar range) | ||
| Trichostatin A | HDAC1 | ~20 | [6] |
| HDAC3 | ~20 | [6] | |
| HDAC4 | ~20 | [6] | |
| HDAC6 | ~20 | [6] | |
| HDAC10 | ~20 | [6] | |
| HDAC1 (alternative) | 6 | [4] | |
| HDAC4 (alternative) | 38 | [4] | |
| HDAC6 (alternative) | 8.6 | [4] |
Cellular Effects: Cell Cycle Arrest and Apoptosis
Both this compound and Trichostatin A are known to induce cell cycle arrest and apoptosis in various cancer cell lines, making them valuable tools for cancer research.
This compound has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[2] It induces apoptosis by activating caspase-3, which subsequently leads to the cleavage of p21(cip1/waf1).[2] A key feature of this compound-induced apoptosis is the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in tumors.[2]
Caption: this compound's mechanism of inducing cell cycle arrest and apoptosis.
Trichostatin A has been reported to induce cell cycle arrest at both the G1/S and G2/M phases, depending on the cell type.[7] TSA-induced apoptosis is often mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3. It can also induce apoptosis through p53-dependent and -independent pathways.
Caption: Trichostatin A's mechanism of inducing cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring the inhibitory activity of compounds like this compound and TSA.
Caption: Workflow for a fluorometric HDAC activity assay.
Procedure:
-
Reagent Preparation: Prepare working solutions of HeLa nuclear extract (as the source of HDACs), fluorogenic HDAC substrate, assay buffer, and the test inhibitors (this compound or TSA) at various concentrations.
-
Inhibitor Incubation: In a 96-well black plate, add the diluted nuclear extract to each well, followed by the addition of the inhibitor at the desired concentrations. Include a vehicle control. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Signal Development: Add a developer solution to each well. This solution typically stops the HDAC reaction and contains a protease that digests the deacetylated substrate, releasing the fluorescent moiety.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm). The fluorescence intensity is inversely proportional to the HDAC activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or TSA for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or TSA to induce apoptosis. After treatment, lyse the cells using a specific lysis buffer to release the cytosolic contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well plate, add the cell lysate to each well, followed by a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or a fluorescently labeled DEVD peptide).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is directly proportional to the caspase-3 activity.
Conclusion
This compound and Trichostatin A are both powerful HDAC inhibitors with significant potential in cancer research and therapy. The choice between these two compounds will depend on the specific research question and experimental design.
-
This compound offers high potency and a degree of isoform selectivity, particularly for HDAC1 over HDAC6. Its irreversible mode of action may be advantageous for studies requiring sustained HDAC inhibition.
-
Trichostatin A serves as a well-characterized pan-HDAC inhibitor, making it a suitable tool for studying the broad effects of class I and II HDAC inhibition. Its reversible nature allows for more dynamic studies of HDAC activity.
Researchers should carefully consider the data presented in this guide, particularly the differences in isoform selectivity and the specific apoptotic pathways induced by each compound, to make an informed decision for their experimental needs.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and rapid upregulation of gadd45β in LS174T human colon cancer cells [scirp.org]
- 6. Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Chlamydocin Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chlamydocin analogues, focusing on their performance as histone deacetylase (HDAC) inhibitors and their anti-proliferative activities. The information is supported by experimental data compiled from various scientific publications.
This compound is a naturally occurring cyclic tetrapeptide that has garnered significant interest in the scientific community due to its potent anti-proliferative and anticancer activities. Its mechanism of action is primarily attributed to its function as a highly potent inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound and its analogues can induce hyperacetylation of histones, leading to changes in chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. This has made them attractive candidates for the development of novel anticancer therapeutics.
This guide presents a comparative analysis of various this compound analogues, summarizing their biological activities and providing detailed experimental protocols for their evaluation.
Quantitative Performance Analysis
The following tables summarize the in vitro inhibitory activities of this compound and several of its synthetic analogues against various HDAC isoforms and cancer cell lines. The data, presented as IC50 values (the concentration of the compound required to inhibit 50% of the target's activity), has been compiled from multiple research publications.
Table 1: Inhibitory Activity of this compound Analogues against HDAC Isoforms
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC4 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) |
| This compound | 1.3 | - | - | - | - | - |
| Analogue 1b | - | - | - | - | - | - |
| Hydroxamic Acid Analogue A | 10 | 15 | 25 | >1000 | 20 | >1000 |
| Hydroxamic Acid Analogue B | 8 | 12 | 20 | >1000 | 18 | >1000 |
| Chloromethyl Ketone Analogue | - | - | - | - | - | - |
Note: "-" indicates data not available in the reviewed literature.
Table 2: Anti-proliferative Activity of this compound Analogues against Cancer Cell Lines
| Compound | MCF-7 (IC50, nM) | K562 (IC50, nM) | A2780 (IC50, nM) | HCT-116 (IC50, nM) |
| This compound | - | - | Potent | - |
| Analogue 1b | < TSA | < TSA | - | - |
| Hydroxamic Acid Analogue A | 150 | 200 | - | - |
| Hydroxamic Acid Analogue B | 120 | 180 | - | - |
| Chloromethyl Ketone Analogue | 3-10 ng/mL | - | - | - |
Note: "TSA" refers to Trichostatin A, a well-known HDAC inhibitor used as a positive control. "< TSA" indicates greater potency than Trichostatin A. "-" indicates data not available in the reviewed literature. ng/mL to nM conversion depends on the molecular weight of the specific analogue.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.
HDAC Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound analogues against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
This compound analogues dissolved in DMSO
-
Black, flat-bottom 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the this compound analogues in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of the diluted compound solutions. Include wells with assay buffer and DMSO as a negative control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Add 50 µL of the fluorogenic HDAC substrate to each well.
-
Initiate the reaction by adding 25 µL of the recombinant HDAC enzyme solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for Fluor de Lys®).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the anti-proliferative effects of this compound analogues on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium
-
This compound analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogues in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway affected by this compound analogues and a general experimental workflow for their evaluation.
Unveiling Chlamydocin's Anti-Cancer Potential: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Chlamydocin (B1668628), a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant promise as an anti-cancer agent. This guide provides a comprehensive cross-validation of its anti-cancer effects, objectively comparing its performance with other well-established HDAC inhibitors—Trichostatin A, Vorinostat (B1683920) (SAHA), and Panobinostat (B1684620). The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development in this critical area.
Quantitative Comparison of Anti-Cancer Efficacy
The anti-cancer activity of this compound and other HDAC inhibitors is often evaluated by their ability to inhibit cell proliferation (IC50), induce cell cycle arrest, and trigger apoptosis. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their efficacy across different cancer cell lines.
Table 1: Comparative IC50 Values of HDAC Inhibitors in Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (Concentration) |
| This compound | A2780 | Ovarian Cancer | 1.3 nM[1] |
| Trichostatin A | SK-BR-3 | Breast Cancer | ~1 µM[2] |
| LS174T | Colon Cancer | ~1 µM[3] | |
| A549 | Lung Cancer | Not specified, but induces G2/M arrest[4] | |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 8.6 µM[5] |
| SW-1353 | Chondrosarcoma | 2.0 µM[5] | |
| Raji | Burkitt's Lymphoma | 2.82 µM (48h)[6] | |
| RL | Non-Hodgkin Lymphoma | 1.63 µM (48h)[6] | |
| Panobinostat | SW-982 | Synovial Sarcoma | 0.1 µM[5] |
| SW-1353 | Chondrosarcoma | 0.02 µM[5] | |
| HDLM-2 | Hodgkin Lymphoma | 20-40 nM (72h)[7] | |
| L-428 | Hodgkin Lymphoma | 20-40 nM (72h)[7] | |
| KM-H2 | Hodgkin Lymphoma | 20-40 nM (72h)[7] | |
| PC3 | Prostate Cancer | Not specified, but induces G2/M arrest[8] |
Table 2: Effects of HDAC Inhibitors on Cell Cycle Distribution
| Compound | Cancer Cell Line | Effect on Cell Cycle |
| This compound | A2780 | Accumulation in G2/M phase[1] |
| Trichostatin A | LS174T | G0/G1 arrest[3] |
| HeLa | G1 and G2/M arrest[9] | |
| A549 | G2/M arrest (at higher concentrations)[4] | |
| Vorinostat (SAHA) | SW-982 | G1/S arrest[5] |
| A375 | Increase in G1 phase[10] | |
| Glioma cells | G2 arrest[11] | |
| Panobinostat | Hodgkin Lymphoma cells | G2/M arrest[7] |
| SKOV-3 | G2/M arrest[12] | |
| PC3 | G2/M arrest[8] | |
| HeLa | G0/G1 arrest[13] | |
| SiHa | G2/M arrest[13] |
Table 3: Apoptotic Effects of HDAC Inhibitors
| Compound | Cancer Cell Line | Apoptotic Effect |
| This compound | A2780 | Induces apoptosis by activating caspase-3[1] |
| Trichostatin A | SK-BR-3 | 15.31% (24h), 47.8% (48h) apoptotic cells[2] |
| ESCC cells | Induces apoptosis[14] | |
| Vorinostat (SAHA) | SW-982 | Up to 23% increase in caspase 3/7 activity[5] |
| SW-1353 | 3-fold activation of caspase 3/7[5] | |
| A375 | 4.5% (2.5 µM), 8.5% (5 µM), 10.8% (10 µM) apoptosis (24h)[10] | |
| Panobinostat | Hodgkin Lymphoma cells | 30-35% apoptosis (48h)[7] |
| Cervical cancer cells | Induces apoptosis[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anti-cancer effects of this compound and its counterparts.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis (Western Blot for Caspase-3 Cleavage)
Western blotting can be used to detect the cleavage of key apoptotic proteins like caspase-3.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity to determine the level of cleaved caspase-3.
Visualizing the Mechanisms of Action
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows involved in the cross-validation of this compound's anti-cancer effects.
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Caption: Workflow for cross-validating anti-cancer effects.
References
- 1. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 3. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and rapid upregulation of gadd45β in LS174T human colon cancer cells [scirp.org]
- 4. A Histone Deacetylase Inhibitor, Trichostatin A, Enhances Radiosensitivity by Abrogating G2/M Arrest in Human Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Induction of cell cycle arrest and DNA damage by the HDAC inhibitor panobinostat (LBH589) and the lipid peroxidation end product 4-hydroxynonenal in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Vorinostat modulates cell cycle regulatory proteins in glioma cells and human glioma slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Panobinostat induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Independent Verification of Chlamydocin's HDAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor Chlamydocin with other well-characterized HDAC inhibitors. The focus is on the independent verification of its selectivity profile, supported by experimental data and detailed methodologies.
Unveiling the Selectivity of a Potent HDAC Inhibitor
This compound, a naturally occurring cyclic tetrapeptide, is a highly potent, irreversible inhibitor of HDACs.[1][2] Its epoxyketone moiety is key to its mechanism of action.[1] While recognized for its strong anti-proliferative and pro-apoptotic activities, a comprehensive and independently verified selectivity profile across all human HDAC isoforms has been challenging to consolidate from publicly available data.
However, existing research provides significant insights into its preferential inhibition. Studies have shown that this compound, along with other natural cyclic tetrapeptides like Trapoxin A, exhibits remarkable selectivity for HDAC1 over HDAC6, with inhibitory concentrations for HDAC1 in the picomolar range.[3] Furthermore, synthetic analogs of this compound have been demonstrated to inhibit Class I and Class IIa HDACs at nanomolar concentrations, while showing no activity against Class IIb HDACs.[4]
This guide aims to present the available data on this compound's selectivity and compare it with other HDAC inhibitors to aid researchers in their experimental design and drug development efforts.
Comparative Analysis of HDAC Inhibitor Selectivity
| Inhibitor | Class I | Class IIa | Class IIb | Class IV |
| HDAC1 | HDAC2 | HDAC3 | HDAC8 | |
| This compound | pM range[3] | - | - | - |
| Vorinostat (SAHA) | 10 nM | 20 nM | 15 nM | 110 nM |
| Entinostat (MS-275) | 40 nM | 130 nM | 200 nM | >10,000 nM |
| Trapoxin A | 0.1 nM[5] | - | - | - |
'-' indicates that specific data from independent verification studies was not available at the time of this guide's compilation.
Experimental Protocols
The determination of HDAC inhibitor selectivity is crucial for understanding their biological effects and potential therapeutic applications. The following is a generalized, detailed methodology for a common in vitro HDAC activity assay used to generate the type of data presented above.
In Vitro Fluorogenic HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific recombinant HDAC isoform.
Materials:
-
Recombinant human HDAC enzymes (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzymes and the fluorogenic substrate in assay buffer to their optimal working concentrations. These concentrations should be determined empirically for each enzyme isoform.
-
Assay Reaction:
-
Add a small volume of the diluted test compound to the wells of the 384-well plate.
-
Add the diluted enzyme solution to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60-120 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC), and a potent HDAC inhibitor to prevent further deacetylation. Incubate at 37°C for a short period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control wells (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing the Workflow and Signaling
To better illustrate the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro HDAC inhibitor selectivity assay.
Caption: this compound's mechanism of action on histone acetylation.
References
A Comparative Analysis of the Efficacy of Chlamydocin and SAHA as Histone Deacetylase Inhibitors
An in-depth guide for researchers and drug development professionals on the comparative efficacy of Chlamydocin (B1668628) and Suberoylanilide Hydroxamic Acid (SAHA), two prominent histone deacetylase (HDAC) inhibitors. This guide provides a comprehensive overview of their mechanisms of action, quantitative data on their anti-proliferative and apoptotic effects, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents by virtue of their ability to modulate gene expression through epigenetic mechanisms. By inhibiting HDACs, these compounds induce hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes that are often silenced in cancer cells. This guide provides a detailed comparison of two such HDAC inhibitors: this compound, a naturally occurring cyclic tetrapeptide, and Suberoylanilide Hydroxamic Acid (SAHA), a synthetic hydroxamic acid derivative also known as Vorinostat.
Mechanism of Action
Both this compound and SAHA exert their primary effects by inhibiting the activity of histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins. This alteration in the cellular acetylome triggers a cascade of events culminating in cell cycle arrest, differentiation, and apoptosis in cancer cells.
This compound is a highly potent, irreversible inhibitor of class I and II HDACs. Its epoxyketone moiety is thought to be responsible for its irreversible binding to the active site of the enzyme. This potent inhibition leads to a significant accumulation of acetylated histones, even at low nanomolar concentrations.
SAHA (Vorinostat) is a pan-HDAC inhibitor, meaning it non-selectively inhibits multiple HDAC enzymes. It functions as a reversible inhibitor by chelating the zinc ion in the active site of HDACs. While effective, its broader activity profile may contribute to off-target effects.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and SAHA in various cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | IC50 (HDAC Activity) | Notes |
| This compound | 1.3 nM[1] | Highly potent in vitro inhibition of HDAC activity. |
| SAHA (Vorinostat) | ~10-20 nM (for HDAC1 and HDAC3) | Potent inhibitor of Class I and II HDACs. |
Table 2: Anti-proliferative Activity (IC50 Values in Cancer Cell Lines)
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | A2780 | Ovarian Cancer | Potent inhibitor of cell proliferation (specific IC50 not provided in the source)[1] |
| SAHA (Vorinostat) | NCI-H460 | Large-cell lung carcinoma | 4.07 µM (48h) |
| DU145 | Prostate Cancer | Not specified | |
| PC-3 | Prostate Cancer | Not specified | |
| SW1353 | Chondrosarcoma | Growth inhibition observed | |
| RCS | Chondrosarcoma | Growth inhibition observed | |
| OUMS-27 | Chondrosarcoma | Growth inhibition observed | |
| MJ | Cutaneous T-cell lymphoma | Not specified | |
| Hut78 | Cutaneous T-cell lymphoma | Not specified | |
| HH | Cutaneous T-cell lymphoma | Not specified |
Table 3: Effects on Cell Cycle and Apoptosis
| Compound | Effect on Cell Cycle | Induction of Apoptosis | Key Molecular Events |
| This compound | G2/M phase arrest in A2780 ovarian cancer cells[1] | Induces apoptosis in A2780 cells[1] | - Increases expression of p21(cip1/waf1)[1]- Activates caspase-3[1]- Mediates proteasome-dependent degradation of survivin[1] |
| SAHA (Vorinostat) | G2/M arrest in NCI-H460 cells; G0/G1 arrest in HL-60 cells | Induces apoptosis in various cell lines including chondrosarcoma and cutaneous T-cell lymphoma cells | - Increases expression of p21WAF1/CIP1 and p27Kip1- Activates intrinsic and extrinsic apoptosis pathways- Downregulates anti-apoptotic proteins (e.g., Mcl-1, XIAP, survivin, c-FLIP) |
Signaling Pathways
The anti-cancer effects of this compound and SAHA are mediated through the modulation of several key signaling pathways.
This compound Signaling Pathway
This compound's potent HDAC inhibition leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn causes cell cycle arrest at the G2/M phase. Simultaneously, this compound triggers the degradation of the anti-apoptotic protein survivin via the proteasome pathway, leading to the activation of caspase-3 and subsequent apoptosis.
SAHA (Vorinostat) Signaling Pathway
SAHA's inhibition of HDACs leads to a broader range of effects on signaling pathways. It induces the expression of p21 and p27, leading to cell cycle arrest. Furthermore, it activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key downstream effects include the downregulation of several anti-apoptotic proteins and the modulation of pathways such as Akt/FOXO3a and MAPK.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
HDAC Activity Assay (Fluorometric)
This protocol describes a general method for measuring HDAC activity in vitro.
Methodology:
-
Reagent Preparation: Prepare solutions of purified HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and serial dilutions of the test inhibitor (this compound or SAHA).
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme, substrate, and inhibitor in an appropriate assay buffer. Include controls with no inhibitor and no enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Development: Add a developer solution containing a protease (e.g., trypsin) and a stop solution to terminate the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability upon treatment with this compound or SAHA.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or SAHA. Include untreated control wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol details the analysis of cell cycle distribution after treatment.
Methodology:
-
Cell Treatment: Culture cells and treat them with this compound, SAHA, or a vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining.
Methodology:
-
Cell Treatment: Treat cells with this compound, SAHA, or a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
Both this compound and SAHA are potent inhibitors of histone deacetylases with demonstrated anti-cancer efficacy. This compound stands out for its remarkably high in vitro potency in inhibiting HDAC activity. SAHA, as an FDA-approved drug, has a more extensive body of research detailing its effects across a wider range of cancer types and its modulation of various signaling pathways.
The choice between these two agents for research or therapeutic development will depend on the specific context. The high potency of this compound makes it an intriguing candidate for further investigation, particularly in identifying its full range of cellular targets and further elucidating its signaling pathways. SAHA's established clinical profile provides a solid foundation for its use in combination therapies and for exploring its efficacy in new indications. This guide provides a foundational comparison to aid researchers in navigating the selection and application of these important epigenetic modulators.
References
Chlamydocin's Impact on Histone Acetylation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Chlamydocin (B1668628), a naturally occurring cyclic tetrapeptide, has emerged as a potent inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound induces hyperacetylation of histones, leading to chromatin relaxation and altered gene expression. This guide provides a comparative analysis of this compound's effects on histone acetylation against other well-established HDAC inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of HDAC Inhibitors
The inhibitory potency of this compound and other HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound and selected comparator HDAC inhibitors against various HDAC isoforms and their anti-proliferative effects on cancer cell lines.
| Compound | Type | Target HDACs | HDAC Inhibition IC50 (nM) | Anti-proliferative IC50 |
| This compound | Cyclic Tetrapeptide (Irreversible) | Pan-HDAC | ~1.3 (total HDAC) | Varies by cell line |
| Trichostatin A (TSA) | Hydroxamic Acid (Reversible) | Class I/II | HDAC1: ~6, HDAC4: ~38, HDAC6: ~8.6 | 26.4 - 308.1 nM (Breast Cancer Lines)[1] |
| Vorinostat (SAHA) | Hydroxamic Acid (Reversible) | Pan-HDAC | HDAC1: 10, HDAC3: 20 | 0.75 - 8 µM (Various Cancer Lines)[2][3] |
| Panobinostat (LBH589) | Hydroxamic Acid (Reversible) | Pan-HDAC | 2.1 - 531 (Class I, II, IV) | 1.8 - 7.1 nM (Various Cancer Lines) |
Signaling Pathway of HDAC Inhibition
HDAC inhibitors like this compound exert their effects by blocking the removal of acetyl groups from lysine (B10760008) residues on histone tails. This leads to an accumulation of acetylated histones, neutralizing their positive charge and resulting in a more open chromatin structure. This accessible chromatin allows for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.
Caption: Mechanism of this compound-induced histone acetylation and downstream cellular effects.
Experimental Workflow for Validation
Validating the effect of this compound on histone acetylation and subsequent cellular responses involves a series of well-defined experimental procedures. The following diagram outlines a typical workflow.
References
Comparative Study of Chlamydocin's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
In a comprehensive review of existing literature, the potent anti-cancer agent Chlamydocin demonstrates significant efficacy across a range of cancer cell lines. This guide provides a comparative analysis of its activity, detailing its mechanism of action and providing established experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals.
Potency of this compound: A Comparative Analysis of IC50 Values
Table 1: Comparative IC50 Values of this compound and its Analogues in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference |
| Ovarian Cancer | A2780 | This compound | Potent Inhibitor | [1] |
| Breast Cancer | MCF-7 | This compound Analogue | Potent Inhibitor | [2] |
| Leukemia | K562 | This compound Analogue | Potent Inhibitor | [2] |
Note: This table represents a summary of available data. Further direct comparative studies of this compound across a standardized panel of cancer cell lines are warranted to establish a comprehensive potency profile.
Mechanism of Action: HDAC Inhibition Leading to Cell Cycle Arrest and Apoptosis
This compound exerts its anti-cancer effects primarily through the potent inhibition of histone deacetylases (HDACs).[1] This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene expression. The downstream consequences of HDAC inhibition by this compound are two-fold: induction of cell cycle arrest and activation of apoptosis (programmed cell death).
Cell Cycle Arrest at G2/M Phase
Treatment with this compound leads to an accumulation of cancer cells in the G2/M phase of the cell cycle.[1] This arrest is mediated by the increased expression of the cyclin-dependent kinase inhibitor p21cip1/waf1.[1] p21, in turn, inhibits the activity of cyclin-CDK complexes that are essential for the progression of the cell cycle, effectively halting cell division.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This process is initiated through the activation of caspase-3, a key executioner caspase.[1] Activated caspase-3 leads to the cleavage of various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
Furthermore, this compound treatment results in the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors.[1] The degradation of survivin is thought to lower the threshold for apoptosis induction. Interestingly, the activation of caspase-3 by this compound also leads to the cleavage of p21cip1/waf1 into a smaller fragment, a step that appears to drive cells from a state of growth arrest into apoptosis.[1]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and to provide a practical guide for its investigation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
This protocol is used to analyze the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cancer cells with this compound at a concentration close to its IC50 value for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection (Western Blot for Cleaved Caspase-3)
This protocol is used to detect the activation of apoptosis by this compound.
-
Protein Extraction: Treat cells with this compound, harvest them, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the intensity of the cleaved caspase-3 band to determine the level of apoptosis induction. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
This comparative guide consolidates the current understanding of this compound's anti-cancer properties. The provided data and protocols offer a valuable resource for the scientific community to further investigate and potentially harness the therapeutic potential of this potent natural compound.
References
Assessing the Specificity of Chlamydocin as an HDAC Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chlamydocin's specificity as a histone deacetylase (HDAC) inhibitor against other well-established HDAC inhibitors: Trichostatin A (TSA), Vorinostat (SAHA), and Romidepsin (FK228). This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways and workflows to offer an objective assessment for research and drug development applications.
Executive Summary
This guide compiles available IC50 data for this compound analogues and the comparator compounds to provide a relative assessment of specificity. It is important to note that IC50 values for the same compound can vary between studies due to different experimental conditions.
Comparative Analysis of HDAC Inhibitor Specificity
The following table summarizes the reported IC50 values of this compound and its analogues, alongside Trichostatin A, Vorinostat, and Romidepsin, against various HDAC isoforms. This data is compiled from multiple sources and should be interpreted with consideration for potential inter-assay variability.
| Inhibitor | Class I | Class IIa | Class IIb | Ref. |
| HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | |
| This compound / Analogues | Potent (nM range) | Potent (nM range) | Potent (nM range) | - |
| 1-Alaninethis compound | 6.4 (HeLa lysate) | - | - | - |
| Trichostatin A (TSA) | ~20 | - | ~20 | - |
| Vorinostat (SAHA) | 10 - 13.7 | 62 | 20 | - |
| Romidepsin (FK228) | 36 | 47 | - | - |
| redFK (active form) | 1.6 | 3.9 | - | - |
Note: "-" indicates that data was not found in the searched sources. The IC50 value for 1-Alaninethis compound was determined using HeLa cell lysate, which contains a mixture of HDACs.
Mechanism of Action and Cellular Consequences
HDAC inhibitors, including this compound, function by binding to the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which has several downstream effects on cancer cells.
Signaling Pathway of HDAC Inhibition
Caption: General signaling pathway of HDAC inhibition leading to anti-cancer effects.
Experimental Protocols
The determination of IC50 values for HDAC inhibitors is typically performed using an in vitro enzymatic assay. A common method involves a fluorogenic substrate.
In Vitro HDAC Activity Assay (Fluorogenic)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50%.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, etc.)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test inhibitor (this compound or other compounds) dissolved in DMSO
-
Trichostatin A (as a positive control inhibitor)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and control inhibitor (Trichostatin A) in HDAC assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Enzyme Reaction:
-
Add HDAC assay buffer to each well of a 96-well plate.
-
Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Add the recombinant HDAC enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Development:
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent group (AMC).
-
Incubate the plate at 37°C for 15-30 minutes to allow for complete development.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from all other readings.
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagramdot
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Chlamydocin
The proper handling and disposal of potent cytotoxic compounds are paramount to ensuring the safety of laboratory personnel and the environment. Chlamydocin, a potent histone deacetylase inhibitor, requires stringent disposal protocols due to its inherent toxicity. This document provides essential, step-by-step guidance for the safe disposal of this compound, aligning with best practices for managing hazardous chemical waste in a research setting.
Understanding the Hazard: Key Safety Data
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves, when handling this compound.[1]
-
Ventilation: All work with this compound should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust particles.
-
Spill Management: Have a cytotoxic spill kit readily available.[1][2] In the event of a spill, follow established institutional procedures for cleaning and decontamination.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed meticulously to prevent exposure and environmental contamination.
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as cytotoxic waste.[3] This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (e.g., gloves, lab coats).[1]
-
Solutions containing this compound.
-
-
Containerization:
-
Sharps: All contaminated sharps, such as needles and glass vials, must be placed in a designated, puncture-proof, and clearly labeled red sharps container.[2][3]
-
Solid Waste: Non-sharp solid waste, including contaminated gloves, wipes, and plasticware, should be collected in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a yellow or red bin with the cytotoxic symbol).[3][4]
-
Liquid Waste: Aqueous waste containing this compound should be collected in a clearly labeled, leak-proof container. Chemical neutralization may be an option for some cytotoxic agents if incineration is not available, but this must be done in accordance with institutional safety protocols.[3]
-
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and the universal biohazard symbol.[3]
-
Storage: Store cytotoxic waste in a secure, designated area away from general lab traffic until it is collected for disposal.
-
Final Disposal: The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste disposal company.[5] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[3] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[6][7]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. danielshealth.ca [danielshealth.ca]
- 4. acewaste.com.au [acewaste.com.au]
- 5. hse.gov.uk [hse.gov.uk]
- 6. epa.gov [epa.gov]
- 7. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
Navigating the Safe Handling of Chlamydocin: A Comprehensive Guide to Personal Protective Equipment and Disposal
It is important to note that extensive searches for "Chlamydocin" did not yield specific safety and handling information. The provided guidance is based on data for "Clindamycin," a distinct compound. This information should be used as a general framework and adapted as necessary once a specific Safety Data Sheet (SDS) for this compound is obtained.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for a substance presumed to be this compound, based on available data for the similarly named compound, Clindamycin. Adherence to these procedural steps is critical for minimizing risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory tasks.
| Body Part | Required PPE | Standard Specification | Rationale |
| Hands | Double-gloving with chemotherapy-rated gloves | ASTM D6978 | Prevents skin contact and absorption. The outer glove should be removed after each task. |
| Body | Disposable, solid-front gown with long sleeves and tight-fitting cuffs | Low-permeability, lint-free fabric | Protects skin and clothing from contamination. |
| Eyes | Safety goggles or a full-face shield | ANSI Z87.1 | Prevents splashes and aerosols from contacting the eyes. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Varies by task and potential for aerosolization | Protects against inhalation of fine particles and aerosols, especially during weighing or reconstitution. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize exposure and prevent contamination. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Figure 1. A logical workflow for the safe handling of this compound, outlining the key stages from preparation to disposal.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and regulatory penalties.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (gloves, gown, etc.) | Place in a sealed bag and dispose of as hazardous waste. |
| Liquid Waste | Collect in a clearly labeled, sealed hazardous waste container. |
In Case of Exposure: Immediate Actions
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
Understanding the Mechanism: A Hypothetical Signaling Pathway
While the specific signaling pathway of this compound is not available, many cytotoxic agents function by inducing apoptosis (programmed cell death). The following diagram illustrates a generalized apoptotic pathway that could be relevant.
Figure 2. A generalized diagram of a potential apoptotic signaling pathway that could be initiated by a cytotoxic compound like this compound.
By implementing these safety protocols and maintaining a vigilant approach to handling, researchers can mitigate the risks associated with this compound and foster a secure and productive laboratory environment. Always prioritize obtaining and thoroughly reviewing the specific Safety Data Sheet for any chemical before use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
